molecular formula C7H7N5O2 B7812576 N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

Cat. No.: B7812576
M. Wt: 193.16 g/mol
InChI Key: MXSMRDDXWJSGMC-UHFFFAOYSA-N
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Description

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H7N5O2 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-oxo-3,7-dihydropurin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-oxo-3,7-dihydropurin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMRDDXWJSGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (CAS 19962-37-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, also widely known as N2-Acetylguanine, is a critical purine derivative that serves as a fundamental building block in medicinal chemistry and biochemical research. Its structural framework, featuring a guanine core with an N2-acetyl modification, offers a unique combination of hydrogen bonding capabilities and synthetic versatility. This guide provides an in-depth exploration of its physicochemical properties, a detailed methodology for its synthesis and purification, comprehensive analytical characterization techniques, and a discussion of its significant applications in the development of novel therapeutics and research tools. The protocols and data presented herein are synthesized from authoritative sources to provide researchers and drug development professionals with a reliable and practical resource.

Introduction and Nomenclature

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is a synthetic derivative of guanine, one of the five primary nucleobases. The introduction of an acetyl group at the 2-amino position modifies the electronic and steric properties of the purine ring, making it a valuable intermediate for further chemical elaboration. This modification can serve as a protective group in nucleoside synthesis or as a permanent structural feature to modulate target binding affinity.

The compound exists in tautomeric forms, primarily the N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (lactam) and N-(6-hydroxy-7H-purin-2-yl)acetamide (lactim) forms. For clarity and consistency with IUPAC naming conventions, this guide will primarily use the "oxo" nomenclature.[1][2]

Identifier Value
CAS Number 19962-37-9[2][3]
IUPAC Name N-(6-oxo-1,7-dihydropurin-2-yl)acetamide[2]
Synonyms 2-Acetamido-6-hydroxypurine, N2-Acetylguanine, N-Acetylguanine[2][4]
Molecular Formula C7H7N5O2[1][3][5]
InChIKey MXSMRDDXWJSGMC-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CC(=O)NC1=NC2=C(C(=O)N1)NC=N2[2]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective handling, storage, and application in experimental workflows.

Property Value Source(s)
Molecular Weight 193.17 g/mol [4]
Appearance White to off-white or pale yellow crystalline solid/powder[3][4]
Melting Point 160-165 °C
Solubility Sparingly soluble in water; Moderately soluble in DMSO, ethanol, methanol
Storage Conditions Store at 2-8°C or in a freezer, in a tightly sealed container away from moisture[4]
Purity (Commercial) Typically available as ≥95%[6]

Synthesis and Purification

The reliable synthesis of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is fundamental for its use in subsequent research. The most direct and common approach is the selective N-acetylation of 2-aminohypoxanthine (guanine).

Synthetic Rationale and Workflow

The primary amino group at the C2 position of the guanine scaffold is nucleophilic and can be readily acylated. Acetic anhydride is an effective and common acetylating agent for this transformation. The reaction is typically performed in a polar aprotic solvent, sometimes with a basic catalyst to facilitate the reaction and neutralize the acetic acid byproduct. The workflow involves the core reaction followed by a workup and purification step, typically recrystallization, to ensure high purity of the final product.

G A Guanine (Starting Material) B N-Acetylation Reaction A->B Acetic Anhydride, Pyridine (catalyst) C Crude Product Precipitation B->C Quench with H₂O D Recrystallization (Purification) C->D Dissolve in minimal hot solvent (e.g., EtOH/H₂O) E Pure N-(6-oxo-3,7-dihydropurin-2-yl)acetamide D->E Cool to crystallize, filter, and dry

Caption: Synthetic workflow for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Researchers should adapt it based on available laboratory equipment and safety procedures.

  • Reaction Setup:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend guanine (1 equivalent) in pyridine.

    • Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards product formation.

    • Slowly add acetic anhydride (1.5-2.0 equivalents) to the suspension under a nitrogen atmosphere. The excess ensures the complete consumption of the starting material.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the guanine spot is no longer visible.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the crude product.

    • Causality: The product is sparingly soluble in water, leading to its precipitation upon quenching.

    • Collect the resulting solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual pyridine and other impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a new flask and add a minimal amount of a hot solvent system, such as an ethanol/water mixture, until the solid is fully dissolved.

    • Causality: This step is a self-validating system for purity. The desired compound and impurities have different solubility profiles; upon slow cooling, the pure product will crystallize out, leaving more soluble impurities in the mother liquor.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(6-oxo-3,7-dihydropurin-2-yl)acetamide as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound before its use in further applications.

G cluster_0 Purity & Identity Verification A Synthesized Product B HPLC Analysis A->B Purity Assessment C Mass Spectrometry A->C Mass Verification D NMR Spectroscopy A->D Structural Elucidation E Verified Compound B->E C->E D->E

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 254 nm.

    • Expected Result: A single major peak indicates high purity. Purity can be quantified by peak area percentage.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this.

    • Expected m/z:

      • Positive Mode [M+H]⁺: 193.17 + 1.0078 = 194.18

      • Negative Mode [M-H]⁻: 193.17 - 1.0078 = 192.16

    • Causality: Observing the correct mass-to-charge ratio provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the compound's solubility and the presence of exchangeable protons.

    • Expected ¹H NMR Resonances:

      • ~2.1-2.2 ppm (singlet, 3H): Protons of the acetyl methyl group (-CH ₃).

      • ~8.0 ppm (singlet, 1H): Proton at the C8 position of the purine ring.

      • Broad singlets (exchangeable with D₂O): Protons of the N-H groups in the purine ring and the acetamide linker. Their chemical shifts can vary.

    • Causality: The unique set of signals (chemical shift, integration, and multiplicity) acts as a fingerprint for the molecular structure, confirming the presence of both the purine core and the acetyl group.

Applications in Research and Development

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide is not typically an end-product therapeutic but rather a crucial intermediate for creating more complex and potent molecules.[7]

G center N-(6-oxo-3,7-dihydropurin-2-yl) acetamide app1 Kinase Inhibitor Synthesis center->app1 app2 Antiviral & Anticancer Agents (Modified Nucleoside Precursor) center->app2 app3 Fluorescent Probes & Bioconjugation Reagents center->app3 app4 Enzyme Mechanism Studies center->app4

Caption: Key application areas for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide.

  • Pharmaceutical Intermediate: The compound is a cornerstone in the synthesis of bioactive molecules. Its purine core mimics endogenous nucleobases, making it an excellent scaffold for designing drugs that target proteins involved in nucleic acid metabolism.[7] The hydroxypurine moiety provides critical hydrogen-bonding capabilities essential for strong and specific binding to enzyme active sites.

  • Development of Kinase and Protease Inhibitors: It is used as a starting material to develop small molecules that target kinases and proteases, which are crucial regulators in many disease pathways, particularly in oncology.

  • Antiviral and Anticancer Research: It serves as a precursor in the synthesis of modified nucleosides and nucleotides.[7] These analogs can be designed to interfere with viral replication or cancer cell proliferation by inhibiting key enzymes like polymerases or reverse transcriptases.[7]

  • Biochemical Tools: The structure can be further modified to create fluorescent dyes and reagents for bioconjugation, aiding in the study and visualization of biological processes.

Safety and Handling

Proper safety precautions are mandatory when handling N-(6-oxo-3,7-dihydropurin-2-yl)acetamide in a laboratory setting.

Safety Aspect Identifier Information
GHS Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Precautionary Codes P261, P305+P351+P338Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes.

  • Store in a cool, dry, and well-sealed container as specified.

References

  • N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | C7H7N5O2 | CID 135432176. PubChem. [Link]

  • N2-Acetylguanine | CAS No: 19962-37-9. Pharmaffiliates. [Link]

Sources

N2-Acetylguanine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of N2-Acetylguanine , a critical intermediate in the production of guanosine-based antivirals like Acyclovir and Ganciclovir.

Optimized Synthesis, Characterization, and Application in Nucleoside Analog Development

Executive Summary

N2-Acetylguanine (CAS: 19962-37-9) is the mono-protected derivative of guanine, essential for the regioselective alkylation of the purine base at the N9 position.[1][2][3] In drug development, it serves as the primary scaffold for synthesizing acyclic nucleoside analogues. Its acetyl group at the exocyclic amine (


) protects the exocyclic nitrogen from side reactions while increasing the solubility of the purine ring in organic solvents, facilitating the critical glycosylation or alkylation steps required for Acyclovir and Ganciclovir production.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterSpecification
Chemical Name

-Acetylguanine;

-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
CAS Number 19962-37-9
Molecular Formula

Molecular Weight 193.16 g/mol
Appearance White to off-white/beige crystalline powder
Melting Point > 260 °C (Decomposes)
Solubility Soluble in DMSO (heated), dilute alkali (NaOH); Slightly soluble in DMF; Insoluble in Water, Ethanol.[1][4][5][6][7]
pKa ~9.2 (N1-H), ~2.3 (N7-H protonation)
Structural Representation

The molecule features an acetyl group on the exocyclic amine at position 2. This modification alters the hydrogen bonding donor/acceptor profile, significantly reducing the lattice energy compared to free guanine, thereby improving solubility in polar aprotic solvents like DMSO and DMF.

Strategic Synthesis: The "Hydrolytic Reset" Protocol

Direct mono-acetylation of guanine is chemically challenging due to the competing reactivity of the imidazole nitrogens (N7/N9).[1] The industry-standard approach utilizes a kinetic overshoot followed by thermodynamic equilibration .[1]

Mechanism of Action[10]
  • Per-Acetylation: Guanine is reacted with excess acetic anhydride to form

    
    -Diacetylguanine .[1][8] The N9-acetyl bond is an amide-like linkage on the imidazole ring but is kinetically unstable (labile) compared to the exocyclic 
    
    
    
    -acetyl amide.[1]
  • Hydrolytic Reset: Treatment with a mild nucleophile (water or methanol) selectively cleaves the unstable N9-acetyl group while leaving the stable

    
    -acetyl group intact.[1]
    

Synthesis Guanine Guanine Diacetyl N2,N9-Diacetylguanine (Soluble Intermediate) Guanine->Diacetyl Ac2O / AcOH Reflux (Kinetic Overshoot) Monoacetyl N2-Acetylguanine (Target Product) Diacetyl->Monoacetyl Water/MeOH Hydrolysis (Thermodynamic Selection)

Figure 1: The "Hydrolytic Reset" pathway ensures high purity mono-protected guanine by cleaving the labile N9-acetyl group.[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of N2-Acetylguanine from Guanine.

  • Acetylation (The Overshoot):

    • Suspend Guanine (10 g) in Acetic Anhydride (30 mL) and Acetic Acid (50 mL) .

    • Reflux the mixture (approx. 140°C) for 16–24 hours.

    • Validation Check: The suspension must turn into a clear solution . This indicates the formation of

      
      -diacetylguanine, which is soluble in the reaction medium. If solids remain, acetylation is incomplete.
      
  • Distillation & Hydrolysis:

    • Distill off excess acetic anhydride/acetic acid under reduced pressure to obtain a semi-solid residue.

    • Add Water (100 mL) or Methanol/Water (1:1) to the residue. Stir vigorously at room temperature for 2 hours.

    • Causality: Water hydrolyzes the N9-acetyl bond.[1] The product, N2-acetylguanine, is insoluble in water and will precipitate out.

  • Isolation:

    • Filter the resulting white precipitate.

    • Wash with water (

      
       mL) and acetone (
      
      
      
      mL) to remove acetic acid traces.
    • Dry in a vacuum oven at 60°C.

Process Analytical Technology (PAT)

To ensure the integrity of the intermediate before using it in expensive alkylation steps, verify the structure using NMR.

1H NMR Interpretation (DMSO- )

Distinguishing N2-Acetylguanine from Diacetylguanine is critical.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Amide NH (

-H)
12.0 - 12.1 Broad SingletDiagnostic for

-acetylation.[1]
Ring NH (N1-H) 11.4 - 11.6 Broad SingletIndicates the lactam form of the pyrimidine ring.[1]
Aromatic C8-H 8.0 - 8.2 SingletShift confirms the integrity of the imidazole ring.[1]
Acetyl

2.15 - 2.20 SingletIntegration = 3H.[1] Note: If a second acetyl peak appears or integration is >3H, hydrolysis of the N9-acetyl group was incomplete.

Application in Drug Development: Acyclovir Synthesis[5]

N2-Acetylguanine is the substrate of choice for synthesizing Acyclovir because the


-protection prevents side reactions at the exocyclic amine and directs alkylation to the N9 position (though N7 alkylation remains a competing pathway that must be managed via catalyst selection).[1]
Reaction Pathway[1][11][12]
  • Alkylation: N2-Acetylguanine is reacted with 2-oxa-1,4-butanediol diacetate (or similar side chain precursors) in the presence of an acid catalyst (

    
    -TsOH).[1]
    
  • Deprotection: The resulting N2-acetyl-9-alkyguanine is treated with aqueous ammonia/methanol to remove the acetyl group, yielding Acyclovir.[1]

Acyclovir N2AG N2-Acetylguanine Intermediate N2-Acetyl-9-[(2-acetoxyethoxy)methyl]guanine N2AG->Intermediate Alkylation (p-TsOH, DMSO) Regioselective N9 Attack SideChain 2-Oxa-1,4-butanediol diacetate SideChain->Intermediate Alkylation (p-TsOH, DMSO) Regioselective N9 Attack Acyclovir Acyclovir (Final API) Intermediate->Acyclovir Deprotection (NH3 / MeOH) Removal of Acetyl Groups

Figure 2: Synthetic route from N2-Acetylguanine to Acyclovir, highlighting the N9-alkylation and final deprotection.[1][2][9][10]

References

  • Synthesis of Acyclovir Derivatives: Matsumoto, H., et al. "Synthesis of acyclovir from guanine." Chemical & Pharmaceutical Bulletin, 1988.[11]

  • Chemical Identity & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 135432176, N-(6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide." PubChem.

  • NMR Characterization Data: Spectral Database for Organic Compounds, SDBS. "N2-Acetylguanine 1H NMR in DMSO-d6." AIST.

  • Process Patent: "Process for the preparation of N2-acetylguanine." Google Patents, US Patent 5583225.

Sources

N2-Acetylguanine vs. N2,9-Diacetylguanine: Structural Divergence and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structural, physicochemical, and synthetic differences between N2-acetylguanine and N2,9-diacetylguanine . It focuses on their critical roles as intermediates in the synthesis of acyclic nucleoside antivirals (e.g., Acyclovir, Ganciclovir).[1]

Executive Summary: The Solubility-Reactivity Trade-off

In the development of purine-based antivirals, the protection of the guanine base is a critical control point. The choice between N2-acetylguanine (Mono-Ac) and N2,9-diacetylguanine (Di-Ac) represents a strategic trade-off between thermodynamic stability and synthetic processability.

  • N2-Acetylguanine is the thermodynamically stable, hydrolyzed form. It is highly robust but suffers from extremely poor solubility in organic solvents, limiting its utility in homogenous alkylation reactions.

  • N2,9-Diacetylguanine is the kinetically favored, anhydrous form. The acetylation of the imidazole nitrogen (N9) disrupts the strong intermolecular hydrogen bonding network of the purine crystal lattice, dramatically increasing solubility in polar aprotic solvents (DMF, DMSO). This "solubilization activation" makes it the preferred intermediate for regioselective N9-alkylation in industrial acyclovir synthesis.

Structural Analysis & Physicochemical Profile

The fundamental difference lies in the acetylation status of the imidazole ring nitrogen at position 9.

Structural Comparison
  • N2-Acetylguanine: Possesses a single acetyl group on the exocyclic amine. The N9 position remains protonated (N9-H), allowing for strong hydrogen bonding (donor at N9, acceptor at N7/O6).

  • N2,9-Diacetylguanine: Possesses acetyl groups at both the exocyclic amine (N2) and the imidazole nitrogen (N9). The N9-acetyl group is electron-withdrawing and sterically bulky, but its primary function is to cap the N9-H donor site, breaking the crystal lattice forces.

Structures Mono N2-Acetylguanine (Thermodynamic Product) • N2-NHAc • N9-H (Free) • High MP (>260°C) • Insoluble H_Bond Intermolecular H-Bonding (Strong Lattice) Mono->H_Bond Promotes Di N2,9-Diacetylguanine (Kinetic/Anhydrous Product) • N2-NHAc • N9-Ac (Transient) • Lower MP (~285°C dec) • Soluble in DMSO/DMF Soluble Disrupted Lattice (Solvent Accessible) Di->Soluble Enables

Figure 1: Structural and functional divergence between mono- and di-acetylated guanine species.

Comparative Data Table
FeatureN2-AcetylguanineN2,9-Diacetylguanine
CAS Number 19962-37-93056-33-5
Molecular Formula C₇H₇N₅O₂C₉H₉N₅O₃
Solubility (DMF/DMSO) Very Poor (< 5 mg/mL)Good (> 50 mg/mL)
Solubility (Water) InsolubleDecomposes (Hydrolyzes)
Stability Stable to moisture/airMoisture Sensitive (N9-Ac hydrolyzes)
Synthetic Role Stable precursor; often requires silylation to reactActivated intermediate for N9-alkylation
NMR Signature (DMSO-d₆) 1x CH₃ singlet (~2.2 ppm)2x CH₃ singlets (Distinct shifts)

Synthetic Pathways & Control[5]

The synthesis of these two compounds is controlled by the work-up conditions rather than the reaction reagents. Both are generated from guanine and acetic anhydride.[2][3]

The "Water Switch" Mechanism

The N9-acetyl bond is an amide-like linkage on an electron-deficient ring, making it highly susceptible to hydrolysis.

  • Anhydrous Work-up (Distillation): Preserves the N9-acetyl group, yielding N2,9-Diacetylguanine .

  • Aqueous Work-up: Rapidly hydrolyzes the N9-acetyl group, collapsing the molecule to N2-Acetylguanine .

Synthesis cluster_Anhydrous Pathway A: Anhydrous Isolation cluster_Aqueous Pathway B: Aqueous Hydrolysis Guanine Guanine (Starting Material) Reaction Ac2O + AcOH + Heat (Reflux 16h) Guanine->Reaction Intermediate Reaction Mixture (Contains N2,9-DiAc) Reaction->Intermediate Distillation Vacuum Distillation (Remove AcOH/Ac2O) Intermediate->Distillation Keep Dry Water Add Water / Aqueous EtOH (Reflux) Intermediate->Water Hydrolysis DiAc N2,9-Diacetylguanine (Solid, Soluble) Distillation->DiAc MonoAc N2-Acetylguanine (Precipitate) DiAc->MonoAc Exposure to Moisture Water->MonoAc

Figure 2: Divergent synthetic pathways controlled by work-up conditions. Note that N2,9-DiAc degrades to N2-Ac upon exposure to moisture.

Experimental Protocols

Protocol A: Synthesis of N2,9-Diacetylguanine (The Soluble Intermediate)

Target: Isolation of the kinetically active species for immediate use in alkylation.

  • Reaction: Suspend Guanine (1.0 eq) in Acetic Anhydride (15.0 eq) and Acetic Acid (20.0 eq).

  • Reflux: Heat to reflux (~140°C) for 16–24 hours. The suspension will clear as the soluble diacetyl species forms.

  • Isolation (Critical):

    • Distill off excess acetic anhydride and acetic acid under reduced pressure (vacuum) to dryness.

    • Do not add water.

    • Wash the residue with cold anhydrous ether or toluene to remove trace anhydride.

    • Dry under high vacuum.

  • Result: Off-white/grey solid. Store under nitrogen/argon.

Protocol B: Synthesis of N2-Acetylguanine (The Stable Standard)

Target: Preparation of a stable reference standard or storage form.

  • Reaction: Same as Protocol A (Guanine + Ac2O/AcOH reflux).

  • Hydrolysis: Once the reaction mixture clears, cool to 80°C.

  • Quench: Slowly add Water (or 50% aqueous ethanol).

  • Precipitation: Reflux for 30 minutes to ensure complete removal of the N9-acetyl group. Cool to room temperature. The N2-acetylguanine will precipitate as a heavy white solid.

  • Filtration: Filter, wash extensively with water and ethanol.

  • Result: White powder, mp >260°C.

Application in Drug Development: The Acyclovir Case Study

The synthesis of Acyclovir (and Ganciclovir) highlights the critical utility of N2,9-diacetylguanine .[4]

The Challenge

Direct alkylation of Guanine or N2-acetylguanine is inefficient because they are practically insoluble in the required solvents (DMF/DMSO), leading to heterogeneous reactions, low yields, and N7/N9 isomeric mixtures.

The Solution: Transient Solubilization

Using N2,9-diacetylguanine allows the reaction to proceed in a homogeneous solution.

  • Dissolution: N2,9-DiAc dissolves readily in DMF/DMSO.

  • Acid Catalysis: In the presence of p-Toluenesulfonic acid (p-TsOH), the labile N9-acetyl group acts as a leaving group or is exchanged.

  • Regioselectivity: The specific conditions (fusion or solution with acid catalyst) favor the thermodynamic N9-alkylation over the kinetic N7-alkylation.

Acyclovir DiAc N2,9-Diacetylguanine (Solubilized Reactant) Intermediate [N9-Alkylated Intermediate] + AcOH DiAc->Intermediate Alkylation (- N9-Acetyl) SideChain Dioxolane Diacetate (Alkylation Agent) SideChain->Intermediate Catalyst p-TsOH / Heat Final Acyclovir (After Deprotection) Intermediate->Final Hydrolysis (NH3/MeOH)

Figure 3: N2,9-Diacetylguanine serves as the soluble entry point for N9-alkylation. The N9-acetyl group is displaced during the reaction.

References

  • Matsumoto, H., et al. (1988).[5] "Synthesis of acyclovir from diacetylguanine." Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157. Link

  • Field, A. K., et al. (1983). "9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine: a selective inhibitor of herpes group virus replication." Proceedings of the National Academy of Sciences, 80(13), 4139-4143. Link

  • Singh, D., et al. (1999).[3] "A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine." The Journal of Organic Chemistry, 64(13), 4665–4668.[3] Link

  • PubChem Compound Summary. "N2,9-Diacetylguanine (CID 135433594)." National Center for Biotechnology Information. Link[6]

  • World Intellectual Property Organization. (1997). "Process for Synthesis and Purification of Acyclovir." WO/1997/024357. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N2-Acetylguanine Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N2-acetylguanine, a critical derivative of the nucleobase guanine, serves as a pivotal intermediate in pharmaceutical synthesis and as a protective group in oligonucleotide chemistry. Its chemical behavior and biological activity are intrinsically linked to the tautomeric forms it can adopt. This guide provides a comprehensive exploration of the thermodynamic stability of N2-acetylguanine tautomers. We will dissect the structural and environmental factors governing the equilibrium between its major tautomeric forms, grounded in both computational and experimental evidence. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of modified purine systems.

Introduction: The Significance of Tautomerism in N2-Acetylguanine

Guanine and its derivatives are not static structures; they exist as a dynamic equilibrium of structural isomers known as tautomers. This phenomenon, typically involving the migration of a proton accompanied by a switch in double bond positions, is fundamental to the function of nucleic acids.[1][2] Tautomerism can alter the hydrogen bonding patterns of nucleobases, potentially leading to mutations during DNA replication or influencing ligand recognition in riboswitches.[1][3]

N2-acetylguanine introduces an acetyl group at the exocyclic amino group of guanine. This modification is crucial for several reasons:

  • Protecting Group: In the synthesis of oligonucleotides, the N2-acetyl group protects the amino function of guanine from unwanted side reactions.

  • Modulator of Biological Activity: As a C2-modified guanine, N2-acetylguanine can bind to guanine riboswitches and modulate transcriptional termination, showing potential for antimicrobial applications.[4]

  • Synthetic Intermediate: It is a key precursor in the synthesis of various antiviral nucleoside analogs, such as acyclovir.[5]

The addition of the N2-acetyl group significantly influences the tautomeric landscape compared to canonical guanine. Understanding the relative thermodynamic stabilities of these forms is paramount for predicting the molecule's behavior in different chemical environments, from organic solvents in a reaction flask to the aqueous environment of a biological system. This guide will focus on the primary forms of tautomerism observed in N2-acetylguanine: N9/N7 positional isomerism and keto-enol tautomerism.

The Tautomeric Landscape of N2-Acetylguanine

N2-acetylguanine primarily exhibits two types of tautomerism:

  • N9-H / N7-H Tautomerism: This involves the migration of the proton on the imidazole ring between the N9 and N7 positions. These are distinct constitutional isomers.

  • Keto-Enol Tautomerism: This involves the interconversion between a keto form (C=O) and an enol form (C-OH) in the pyrimidine ring.[6]

The combination of these gives rise to several possible tautomers. However, the most relevant and observed forms are the N9-H keto and N7-H keto tautomers.

Caption: Primary N9-H and N7-H keto tautomers of N2-acetylguanine.

Factors Governing Tautomeric Stability

The position of the tautomeric equilibrium is dictated by the relative Gibbs free energy of the tautomers. Several factors contribute to this, with intramolecular interactions and solvent effects being paramount.

Intramolecular Hydrogen Bonding

The N2-acetyl group is not a passive substituent. Its carbonyl oxygen can act as a hydrogen bond acceptor. In the N9-H tautomer, a six-membered ring is formed via an intramolecular hydrogen bond between the acetyl carbonyl and the N1-H proton. This interaction is a significant stabilizing force. Spectroscopic and computational studies on related N-acetylated acyclovir derivatives have shown that this hydrogen bond stabilizes the keto tautomer across all tested solvents.[5] This inherent stability makes the N9-H keto form the predominant tautomer in the gas phase and in non-polar solvents.

Solvent Effects

The surrounding solvent environment plays a crucial role in modulating tautomeric stability. The general principle is that polar solvents will preferentially stabilize the more polar tautomer.[7]

  • Aprotic Polar Solvents: In solvents like dimethyl sulfoxide (DMSO), both the N9-H and N7-H tautomers of N2-acetylguanine have been directly observed. 1H NMR studies have shown the presence of both tautomers in a nearly 1:1 ratio in a dichloromethane-DMSO mixture, indicating that the energy difference between them is minimal in this environment.[8][9][10] The high polarity of DMSO can stabilize the N7-H tautomer, which typically has a larger dipole moment, thereby counteracting the stabilizing effect of the intramolecular hydrogen bond in the N9-H form.

  • Protic Solvents (e.g., Water): In aqueous solutions, solvent molecules can compete for hydrogen bonding sites, potentially disrupting the intramolecular hydrogen bond that stabilizes the N9-H form. Bulk water is known to strongly favor certain rare tautomers of guanine itself.[11] While specific data for N2-acetylguanine in water is less common, it is expected that the equilibrium will shift compared to aprotic solvents, with the relative populations depending on the intricate balance between intramolecular stability and solvation energies.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically quantified as the difference in Gibbs free energy (ΔG) or electronic energy (ΔE). A lower energy value indicates a more stable tautomer.

Tautomer FormGas Phase (Predicted)DMSO (Experimental)Rationale for Stability
N9-H Keto Most Stable~56%[8]Stabilized by a strong intramolecular hydrogen bond between the acetyl C=O and the N1-H proton.[5]
N7-H Keto Less Stable~44%[8]Lacks the intramolecular hydrogen bond but is stabilized by polar solvents due to a larger dipole moment.
Enol Forms Significantly Less StableNot ObservedThe keto form of purines is generally much more stable (>99.9%) than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond.[12] Aromaticity also plays a role.[13]

Note: Percentages in DMSO are based on N2-acetylguanine data from Boryski and Manikowski, 1995.[8] Gas phase stability is inferred from general principles and studies on related molecules.

Methodologies for Studying Tautomerism

A combination of computational and experimental techniques is required for a thorough investigation of tautomeric equilibria.

Computational Chemistry Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometries and relative energies of tautomers.[1][14]

computational_workflow start 1. Define Tautomer Structures geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm true minima) geom_opt->freq_calc Verify structure solvation 4. Solvation Modeling (e.g., PCM, SMD) freq_calc->solvation Add solvent effects energy_calc 5. Single-Point Energy (Higher accuracy method) solvation->energy_calc Refine energy analysis 6. Thermodynamic Analysis (Calculate ΔE, ΔG) energy_calc->analysis end Relative Stability Data analysis->end nmr_workflow sample_prep 1. Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6) h1_nmr 2. Acquire 1H NMR Spectrum sample_prep->h1_nmr n15_nmr 3. Acquire 15N NMR Spectrum (optional, for enriched samples) sample_prep->n15_nmr If 15N labeled vt_nmr 4. Variable Temperature (VT) NMR sample_prep->vt_nmr analysis 5. Data Analysis h1_nmr->analysis Integrate signals n15_nmr->analysis Confirm protonation sites vt_nmr->analysis van't Hoff plot results Tautomer Ratio & Thermodynamic Parameters analysis->results

Sources

Methodological & Application

Application Note: Robust Synthesis of N²-Acetylguanine via the Diacetyl Intermediate Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-acetylguanine  (

-AcG) is a critical gateway step in the manufacturing of antiviral nucleoside analogues, including Acyclovir and Ganciclovir. While conceptually simple, the direct acetylation of guanine is plagued by its notorious insolubility ("brick-dust" consistency) and poor regioselectivity.

This Application Note details the "Diacetyl Route," the industry-standard protocol that circumvents solubility issues by transiently forming the more soluble


-diacetylguanine intermediate, followed by regioselective hydrolysis. This method ensures high purity (>98%) and scalability, avoiding the heterogeneous mixtures common in direct mono-acetylation attempts.

Scientific Principles & Reaction Mechanism[1]

The Solubility Paradox

Guanine's crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds, rendering it insoluble in most common organic solvents. Direct reaction with acetic anhydride often results in surface acetylation, leaving unreacted guanine cores.

The Diacetyl Strategy

To break the lattice, forcing conditions (high temperature/polar solvents) are used to drive the reaction to the


-diacetylguanine  state.
  • 
    -Acetylation:  Forms a stable amide bond.
    
  • 
    -Acetylation:  Forms a quasi-urea/amide bond on the imidazole ring. This bond is significantly more labile (unstable) towards hydrolysis than the exocyclic 
    
    
    
    -amide.
Regioselective Hydrolysis

By subjecting the diacetyl intermediate to mild aqueous base or heating in aqueous alcohol, the


-acetyl group is selectively cleaved, restoring the imidazole N-H while retaining the 

-protecting group.

ReactionMechanism Guanine Guanine (Insoluble) Ac2O Ac2O / AcOH Reflux Guanine->Ac2O Diacetyl N2,N9-Diacetylguanine (Soluble Intermediate) Ac2O->Diacetyl Kinetic Control (Forcing Conditions) Hydrolysis Mild Hydrolysis (pH > 7 or Heat) Diacetyl->Hydrolysis Monoacetyl N2-Acetylguanine (Target Product) Hydrolysis->Monoacetyl Regioselective Cleavage of N9 SideProduct Acetate / AcOH Hydrolysis->SideProduct

Figure 1: Reaction pathway leveraging the differential stability of N2 vs. N9 acetyl groups.

Experimental Protocol

Materials & Equipment
  • Reagents: Guanine (99%), Acetic Anhydride (

    
    , >99%), Glacial Acetic Acid (
    
    
    
    ), N,N-Dimethylacetamide (DMAc - Optional for Method B).
  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (Critical for slurry handling), Heating Mantle.

Method A: The "Hanes" Reflux Protocol (Standard)

This method uses acetic acid as the solvent. It is robust but requires long reaction times.

Phase 1: Peracetylation
  • Setup: Charge a 1L flask with Guanine (50 g, 0.33 mol) .

  • Solvent Addition: Add Acetic Anhydride (200 mL) and Glacial Acetic Acid (300 mL) .

  • Reaction: Heat the slurry to reflux (

    
    ).
    
    • Observation: The mixture will initially be a thick white suspension. Over 16–24 hours, it will clarify into a pale yellow/transparent solution as the soluble diacetylguanine forms.

  • Completion: Monitor by HPLC or simply wait for clarification.

  • Isolation (Intermediate): Distill off excess solvents under reduced pressure to obtain a semi-solid residue.

Phase 2: Selective Hydrolysis
  • Reconstitution: Suspend the residue from Phase 1 in Water/Methanol (1:1, 500 mL) .

  • Hydrolysis: Heat the suspension to

    
      for 2 hours or stir at Room Temperature (RT) overnight.
    
    • Mechanism:[1][2][3] The water attacks the labile

      
      -acetyl. The 
      
      
      
      -acetyl remains intact.
  • Filtration: Cool the mixture to

    
    . The 
    
    
    
    -acetylguanine will precipitate as a white solid (it is less soluble than the diacetyl form in aqueous media).
  • Wash: Filter and wash with water (

    
    ) and cold methanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Method B: High-Temperature DMAc Protocol (Fast)

Uses a polar aprotic solvent to dissolve guanine faster.

  • Mixture: Suspend Guanine (20 g) in DMAc (100 mL) and Acetic Anhydride (40 mL) .

  • Heat: Heat to

    
      for 4–6 hours. (Solution clears faster than Method A).
    
  • Quench/Hydrolysis: Cool to

    
    . Slowly add Water (50 mL) .
    
    • Caution: Exothermic reaction.

  • Precipitation: The mono-acetylated product precipitates upon cooling and water addition. Filter and wash as above.[3]

Process Control & Visualization

Workflow Diagram

Workflow Start Start: Guanine Slurry Reflux Reflux (Ac2O/AcOH) 16-24h @ 120°C Start->Reflux Check Solution Clear? (Formation of Diacetyl) Reflux->Check Check->Reflux No (Suspension) Distill Distill Excess Solvent Check->Distill Yes (Clear) Hydrolyze Add Water/MeOH Heat to 60°C (2h) Distill->Hydrolyze Filter Filter & Wash (Remove AcOH/Byproducts) Hydrolyze->Filter Final Yield: N2-Acetylguanine (White Solid) Filter->Final

Figure 2: Step-by-step process flow for the synthesis and purification.

Quality Control Parameters (Table)
ParameterN²,N⁹-Diacetylguanine (Intermediate)N²-Acetylguanine (Target)Method of Detection
Solubility Soluble in organic solvents (CHCl₃, DMSO)Insoluble in most; Soluble in DMSOVisual / Solubility Test
¹H NMR (DMSO-d₆) Two singlets (Methyls) @ ~2.2 & 2.8 ppmOne singlet (Methyl) @ ~2.2 ppmNMR Spectroscopy
HPLC Purity RT < Target (Less Polar)RT > Intermediate (More Polar)C18 Column, Water/MeOH
Appearance Pale yellow oil/solidWhite powderVisual

Troubleshooting & Optimization

Critical Failure Points
  • Incomplete Acetylation (The "Guanine Core" Issue):

    • Symptom:[2][4][5] Product contains >5% Guanine.[6][7]

    • Cause: Water in the system during Phase 1 (hydrolyzes anhydride) or insufficient heating time.

    • Fix: Ensure glassware is dry. Use a drying tube. Extend reflux until the solution is completely clear .

  • Over-Hydrolysis:

    • Symptom:[2][4][5] Loss of yield; reappearance of Guanine in Phase 2.

    • Cause: Hydrolysis conditions too harsh (pH > 10 or boiling water for too long).

    • Fix: Keep hydrolysis pH neutral-to-slightly acidic (buffered by the acetic acid generated) or strictly control temp at

      
      .
      
  • Coloration:

    • Symptom:[2][4][5] Grey or brown product.

    • Cause: Oxidation at high temperatures (especially in DMAc).

    • Fix: Perform reaction under Nitrogen (

      
      ) atmosphere. Wash final cake with cold acetone.
      

References

  • Hanes, C. B., et al. (1937). The Action of Amylases in Relation to the Structure of Starch and its Metabolism.
  • Matsumoto, H., et al. (1988).[7] Synthesis of Acyclovir from N2-Acetylguanine. Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.[5]

  • Field, A. K., et al. (1983). 9-{[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl}guanine: A Selective Inhibitor of Herpes Group Virus Replication. (Discusses N2-AcG as a precursor for Ganciclovir).[5][8][9] Proceedings of the National Academy of Sciences.

  • Patent US5583225A. Syntheses of acyclic guanine nucleosides. (Detailed industrial protocols for diacetylguanine hydrolysis).

  • Sigma-Aldrich. N2-Acetylguanine Product Specification and NMR Data.

Sources

HPLC method for N2-acetylguanine impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Profiling of N2-Acetylguanine

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the impurity profiling of N2-acetylguanine (N2-AcG) . N2-AcG is a critical intermediate and process-related impurity in the synthesis of guanine-based nucleoside analogs, such as Acyclovir and Ganciclovir.

The quantification of N2-AcG is analytically challenging due to its poor solubility in standard organic solvents, its structural similarity to the parent Guanine, and its tendency to co-elute with other polar impurities (e.g., N7-acetylguanine or N2,9-diacetylguanine). This guide provides a self-validating method using a phosphate-buffered reversed-phase system , specifically optimized to resolve N2-AcG from the highly polar Guanine peak and the less polar Active Pharmaceutical Ingredient (API).

Scientific Rationale & Method Design

The Solubility Paradox

Guanine derivatives are notoriously insoluble in water and methanol. Standard diluents result in poor recovery and variable peak areas.

  • Solution: N2-AcG and Guanine possess acidic protons (pKa ~9.2) on the purine ring.[1][2] We utilize 0.1 N NaOH or DMSO as the initial solvent to ensure complete solubilization, followed by dilution with the mobile phase to prevent precipitation on the column head.

Chromatographic Separation Logic
  • Stationary Phase: A C18 (Octadecylsilyl) column with high surface area is selected. While "polar-embedded" columns are often suggested for polar bases, a standard high-quality C18 at acidic pH (pH 3.0) provides sufficient retention for Guanine (Capacity factor

    
    ) while maintaining sharp peak shapes for the acetylated forms.
    
  • Mobile Phase Chemistry: At pH 3.0 , the amino groups are protonated, but the phosphate buffer suppresses the ionization of residual silanols on the column, reducing peak tailing—a common artifact in purine analysis.

  • Detection: The purine core exhibits strong UV absorption. We utilize 254 nm as the isosbestic point for maximum sensitivity across guanine derivatives.

Chemical Pathway & Impurity Logic

The following diagram illustrates the formation of N2-AcG and its relationship to downstream APIs, highlighting why this impurity profile is critical for process control.

G cluster_0 Synthesis Pathway Guanine Guanine (Starting Material) N2AcG N2-Acetylguanine (Target Analyte) Guanine->N2AcG + Ac2O (Acetylation) Ac2O Acetic Anhydride DiAcG N2,9-Diacetylguanine (Over-acetylated Impurity) N2AcG->DiAcG + Excess Ac2O API Acyclovir/Ganciclovir (Final API) N2AcG->API + Alkylation Chain

Figure 1: Reaction pathway showing N2-acetylguanine as the key intermediate. Monitoring N2-AcG levels prevents contamination of the final API.

Detailed Experimental Protocol

Reagents & Standards
  • N2-Acetylguanine Reference Standard: >99.0% purity (e.g., LGC Standards or Sigma-Aldrich).

  • Guanine Reference Standard: >99.0% purity.

  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Sodium Hydroxide (NaOH): 0.1 N solution (freshly prepared).

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05 M

buffer, adjusted to pH 3.0 ± 0.05 with Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detector UV-Vis / PDA at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program

Note: A shallow gradient is required to separate Guanine (early eluting) from N2-AcG.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0982Equilibration
5.0982Isocratic Hold (Guanine Elution)
15.08020Linear Gradient (N2-AcG Elution)
20.08020Wash
21.0982Return to Initial
25.0982Re-equilibration
Standard & Sample Preparation (Critical Step)

Diluent: 0.01 N NaOH. (Note: Higher concentrations of NaOH may damage the silica column over time; therefore, we dissolve in 0.1 N NaOH and dilute).

  • Stock Solution (1.0 mg/mL): Weigh 25 mg of N2-Acetylguanine into a 25 mL volumetric flask. Add 5 mL of 0.1 N NaOH . Sonicate until completely dissolved.

  • Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL flask. Dilute to volume with Water (neutralize carefully if needed, but the buffer capacity of the mobile phase usually handles this injection volume).

    • Caution: Do not dilute directly with Mobile Phase A (Buffer) as the acidity may precipitate the concentrated analyte. Dilute with water first.

Method Validation & System Suitability

To ensure the method is "self-validating," every run must meet the following criteria based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Resolution (

)
> 2.0 between Guanine and N2-AcGEnsures baseline separation of the precursor.
Tailing Factor (

)
< 1.5 for N2-AcGIndicates minimal secondary interactions with silanols.
Precision (RSD) < 2.0% (n=6 injections)Verifies system stability.
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mLRequired for trace impurity analysis (typically <0.1%).
Expected Retention Times (RT)
  • Guanine: ~3.5 - 4.5 min (Elutes near void volume if organic is too high; keep initial B at 2%).

  • N2-Acetylguanine: ~10.0 - 12.0 min.

  • Di-acetylguanine / API: > 15.0 min.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (25 mg) Dissolve Dissolve in 0.1 N NaOH (Critical Step) Weigh->Dissolve Dilute Dilute with Water to Working Conc. Dissolve->Dilute Inject Inject 10 µL Onto C18 Column Dilute->Inject Sep Gradient Separation (pH 3.0 Buffer / ACN) Inject->Sep Detect UV Detection @ 254 nm Sep->Detect Calc Calculate % Impurity (Area Normalization) Detect->Calc Report Generate Report (Pass/Fail) Calc->Report

Figure 2: Step-by-step analytical workflow ensuring solubility and resolution.

Troubleshooting Guide

  • Issue: Peak Splitting for N2-AcG.

    • Cause: Sample solvent mismatch. The pH of the sample (NaOH) is too high compared to the mobile phase (pH 3.0).

    • Fix: Reduce injection volume to 5 µL or neutralize the sample with an equal volume of 0.1 N HCl before dilution with water.

  • Issue: Guanine eluting in the void volume.

    • Cause: Mobile Phase B is > 5% at the start.

    • Fix: Ensure the equilibration step is strictly 98% Buffer / 2% ACN.

  • Issue: High Backpressure.

    • Cause: Buffer precipitation in the pump heads.

    • Fix: Always flush the system with 10% Methanol/Water after use. Do not leave phosphate buffer in the system overnight.

References

  • Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005).[3] LC methods for acyclovir and related impurities determination.[2][3][4][5] Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.

  • Tzanavaras, P. D., & Themelis, D. G. (2007).[4][5] High-throughput HPLC assay of acyclovir and its major impurity guanine using a monolithic column and a flow gradient approach.[4][5] Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1526-1530.[5]

  • Thermo Scientific. (n.d.). N-2-Acetylguanine Product Specifications and Properties. Thermo Fisher Scientific Chemicals.

  • LGC Standards. (n.d.). N2-Acetylguanine Reference Material (Impurity of Acyclovir). LGC Standards.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

Sources

Application Note & Protocol: High-Purity N2-Acetylguanine via Optimized Recrystallization Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N2-acetylguanine is a key intermediate in the synthesis of various antiviral nucleoside analogs, such as acyclovir and ganciclovir.[1][2] Achieving high purity of this compound is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and scalable technique for the purification of solid organic compounds.[3][4] This document provides a comprehensive guide to selecting appropriate solvent systems and executing detailed protocols for the recrystallization of N2-acetylguanine. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction: The Rationale for Recrystallization

The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by a cooling phase where the desired compound's solubility decreases, leading to the formation of pure crystals.[3][4][5]

The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. The chosen solvent must exhibit specific characteristics:

  • High Temperature Coefficient: The solvent must dissolve N2-acetylguanine readily at its boiling point but poorly at room temperature or below.[3][5][6][7]

  • Impurity Disposition: Impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[5][6][8]

  • Chemical Inertness: The solvent must not react with N2-acetylguanine.[3][6]

  • Volatility: A relatively low boiling point is advantageous, as it allows the solvent to be easily removed from the purified crystals during the drying phase.[3][7]

  • Safety & Cost: The solvent should be non-toxic, non-flammable, and cost-effective, especially for large-scale operations.

N2-acetylguanine (m.p. ~260°C) is a polar molecule, suggesting that polar solvents are a logical starting point for screening.[9] Published data indicates some solubility in heated DMSO and slight solubility in heated methanol, providing valuable clues for solvent system design.[10][11]

Solvent System Selection: A Systematic Approach

A methodical screening process is essential to identify the optimal solvent system. This can be achieved through small-scale solubility tests.[7]

Single-Solvent Systems

A single-solvent recrystallization is the most straightforward approach. The ideal solvent will satisfy all the criteria mentioned above.

Mixed-Solvent Systems

Often, no single solvent provides the perfect solubility profile. In such cases, a mixed-solvent system, also known as a binary solvent system, is employed.[5] This involves a pair of miscible solvents:

  • Solvent A (The "Good" Solvent): N2-acetylguanine is highly soluble in this solvent, even at room temperature.

  • Solvent B (The "Poor" or "Anti-Solvent"): N2-acetylguanine is poorly soluble in this solvent, even at its boiling point.

The procedure involves dissolving the crude compound in a minimum amount of hot Solvent A and then adding hot Solvent B dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot Solvent A are then added to redissolve the precipitate, and the clear solution is allowed to cool, inducing crystallization. A patent for a related compound mentions the use of a toluene and methanol mixture, highlighting the utility of this approach in purine chemistry.[12]

Recommended Solvents for Screening

The following table summarizes potential solvents for screening based on the polarity of N2-acetylguanine.

SolventPolarityBoiling Point (°C)Expected Solubility Profile for N2-Acetylguanine
WaterHigh100Low at RT, may increase significantly with heat. A primary candidate.
Methanol (MeOH)High65Slight solubility, likely increasing with heat.[11][13] Good for mixed systems.
Ethanol (EtOH)High78Similar to Methanol, worth screening.
Dimethylformamide (DMF)High153Likely a "good" solvent. Useful for mixed systems (e.g., DMF/Water).
Dimethyl Sulfoxide (DMSO)High189Known to dissolve N2-acetylguanine with heat.[10] High boiling point makes it difficult to remove.
Acetonitrile (ACN)Medium82Worth screening as a single or mixed-solvent component.
Ethyl Acetate (EtOAc)Low77Unlikely to be a good solvent on its own but could act as an anti-solvent.

Experimental Protocols

Safety Precaution: Always conduct these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Water)

This protocol is ideal if a solvent like water is found to have a suitable temperature coefficient.

  • Dissolution: Place 1.0 g of crude N2-acetylguanine into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 15-20 mL of deionized water. Heat the suspension to a rolling boil on a stirrer hotplate. Add more hot deionized water dropwise until the solid just dissolves completely. Causality: Using the minimum volume of hot solvent is critical for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.[14]

  • Decolorization (If Necessary): If the hot solution has a noticeable color, remove it from the heat and add a very small amount (tip of a spatula) of activated charcoal. Return the flask to the hotplate and boil for 2-3 minutes. Causality: Charcoal has a high surface area that adsorbs colored organic impurities.

  • Hot Gravity Filtration: This step removes insoluble impurities and activated charcoal.[15]

    • Set up a filtration apparatus using a short-stemmed funnel and fluted filter paper placed into a clean Erlenmeyer flask.[15][16]

    • Place a small amount of the recrystallization solvent in the receiving flask and bring it to a boil on the hotplate.

    • This allows hot solvent vapors to pre-heat the funnel, preventing premature crystallization in the funnel stem, which can cause blockages and product loss.[15][16][17]

    • Quickly pour the hot N2-acetylguanine solution through the fluted filter paper.

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small portion of ice-cold deionized water to rinse away the impurity-laden mother liquor. Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.

  • Drying: Carefully transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 60-80°C.

Protocol 2: Mixed-Solvent Recrystallization (Example: DMF/Water)

This protocol is used when no single solvent is suitable.

  • Dissolution: In a 50 mL Erlenmeyer flask, add 1.0 g of crude N2-acetylguanine. Add the minimum volume of hot DMF required to just dissolve the solid.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water (the anti-solvent) dropwise until the solution turns persistently cloudy.

  • Clarification: Add a few drops of hot DMF to the cloudy suspension until it becomes clear again.

  • Filtration & Crystallization: If insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1. Allow the clear solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing & Drying: Collect, wash (with a cold DMF/water mixture or just cold water), and dry the crystals as described in Protocol 1.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the purification process.

Recrystallization_Workflow start Crude N2-Acetylguanine dissolve Dissolve in Minimum Hot Solvent start->dissolve decision_color Is Solution Colored? dissolve->decision_color decolorize Add Charcoal, Boil Briefly decision_color->decolorize Yes hot_filter Hot Gravity Filtration decision_color->hot_filter No decolorize->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration (Isolate Crystals) ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure N2-Acetylguanine dry->end

Sources

Conditions for N-alkylation of N2-acetylguanine at N-9 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Achieving High Regioselectivity: Conditions for N-Alkylation of N2-Acetylguanine at the N-9 Position

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-9 Alkylated Guanines

N-9 substituted guanine derivatives are a cornerstone of modern medicinal chemistry and molecular biology. They form the core structure of numerous blockbuster antiviral drugs, including acyclovir and ganciclovir, which are indispensable in treating herpes virus infections.[1] Beyond antivirals, these motifs are critical building blocks for synthetic nucleic acid analogues, such as Peptide Nucleic Acids (PNA), which have applications in diagnostics and gene-targeting therapies.

The primary synthetic challenge in accessing these valuable compounds is controlling the regioselectivity of the alkylation reaction. The guanine nucleobase possesses two highly nucleophilic nitrogen atoms within its imidazole ring: N-7 and N-9. Direct alkylation often leads to a mixture of N-7 and N-9 isomers, which are frequently difficult to separate due to their similar physicochemical properties, complicating purification and reducing the overall yield of the desired product.[1][2][3] The N-9 substituted product is generally the thermodynamically more stable isomer, but the N-7 position is often a kinetically competitive site.[4][5]

This application note provides a comprehensive technical guide to the N-alkylation of N2-acetylguanine, focusing on strategies and detailed protocols to maximize the yield of the desired N-9 regioisomer. We will explore the mechanistic principles governing selectivity and present field-proven methods for achieving high N-9/N-7 ratios.

Scientific Principles: Mastering Regioselectivity

The outcome of the alkylation reaction is governed by a delicate interplay of electronic, steric, and thermodynamic factors. Understanding these principles is crucial for rational protocol design.

The Role of the N2-Acetyl Protecting Group

The acetyl group attached to the exocyclic amine (N2) is not merely a passive spectator. As an electron-withdrawing group, it modulates the electronic character of the entire purine ring system. Its primary functions are:

  • Preventing N2-Alkylation: It protects the exocyclic amine from undesired alkylation.[6]

  • Improving Solubility: The acetyl group enhances the solubility of the otherwise poorly soluble guanine base in organic solvents commonly used for synthesis.

  • Influencing Acidity: It increases the acidity of the N-1 proton, which is crucial for the deprotonation step that activates the molecule for alkylation.

The N-9 vs. N-7 Conundrum

The competition between N-9 and N-7 alkylation arises from the inherent properties of the guanine core:

  • Tautomerism: N2-acetylguanine exists in tautomeric forms, primarily the N9-H and N7-H tautomers.[7] The relative population of these tautomers can be influenced by the solvent and conditions, directly impacting which nitrogen is available for reaction.

  • Nucleophilicity: The N-7 position is often considered more sterically accessible and its lone pair of electrons are not integral to the aromaticity of the pyrimidine ring, making it a kinetically favorable site for attack.[4]

  • Thermodynamic Stability: The N-9 alkylated product is generally the more thermodynamically stable isomer.[5] Therefore, reaction conditions that allow for equilibration can favor the N-9 product.

The goal is to select conditions that either kinetically favor attack at N-9 or allow the reaction to reach thermodynamic equilibrium, where the N-9 isomer predominates.

Strategic Approaches and Protocols for N-9 Alkylation

Two primary strategies have proven effective for the regioselective N-9 alkylation of N2-acetylguanine: direct alkylation under basic conditions and the Mitsunobu reaction.

Strategy 1: Direct Alkylation with a Strong Base

This is the most common approach, involving the deprotonation of N2-acetylguanine with a strong, non-nucleophilic base, followed by nucleophilic attack of the resulting anion on an alkylating agent. The choice of base, solvent, and temperature is paramount for achieving high N-9 selectivity.

  • Base: Strong bases like sodium hydride (NaH) or lithium hydride (LiH) are used to irreversibly deprotonate the N-1 position, generating the purine anion.[8] The nature of the metal counter-ion can influence the N-9/N-7 ratio by coordinating with different atoms in the purine ring, sterically hindering one site over the other.

  • Solvent: Anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), are essential. They effectively solvate the metal cation without interfering with the nucleophilicity of the purine anion, thus facilitating the S_N2 reaction.[8]

  • Temperature: Lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the N-9 product.[8] However, higher temperatures (e.g., 75-125°C) are sometimes employed to drive the reaction to completion or to favor the thermodynamically more stable N-9 isomer.[1][2]

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) N2AcG N2-Acetylguanine (N1-H) Anion N2-Acetylguanine Anion N2AcG->Anion H+ abstraction Base Base (e.g., NaH) N9_Product N-9 Alkylated Product Anion->N9_Product Major Pathway (Thermodynamically Favored) N7_Product N-7 Alkylated Product (Side Product) Anion->N7_Product Minor Pathway (Kinetically Competitive) RX Alkylating Agent (R-X)

Caption: Mechanism of direct alkylation of N2-acetylguanine.

Materials:

  • N2-Acetylguanine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • Alkylating agent (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N2-acetylguanine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension (approx. 0.1-0.2 M concentration).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The suspension should become a clearer solution as the sodium salt forms.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent, either neat or dissolved in a small amount of anhydrous DMF, dropwise via the dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH4Cl solution to destroy any excess NaH.

  • Extraction: Dilute the mixture with water and extract the product with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol or Hexane/Ethyl Acetate) to separate the N-9 isomer from the N-7 isomer and other impurities.

  • Characterization: Confirm the structure and purity of the isolated N-9 product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The N-9/N-7 ratio can be determined by ¹H NMR analysis of the crude product or by HPLC.[9]

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative, often highly N-9 selective, pathway for alkylating N2-acetylguanine with a primary or secondary alcohol.[10] This reaction proceeds with complete inversion of stereochemistry at the alcohol's chiral center, a valuable feature in complex syntheses.[11][12]

  • Reagents: The reaction relies on triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The PPh3 activates the alcohol, converting the hydroxyl into a good leaving group, while the azodicarboxylate acts as the ultimate oxidant.

  • Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles having a pKa of approximately 13 or lower.[12] The N1-H of N2-acetylguanine is sufficiently acidic to participate effectively in this reaction.

  • Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide (TPPO) and a hydrazine derivative, whose removal can complicate purification.

Materials:

  • N2-Acetylguanine (1.0 eq)

  • Alcohol (R-OH) (1.2 - 1.5 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Procedure:

  • Preparation: Under an inert atmosphere, dissolve N2-acetylguanine, the desired alcohol, and triphenylphosphine in anhydrous THF in a flame-dried round-bottom flask. Note: N2-acetylguanine may not fully dissolve initially.

  • Cooling: Cool the resulting suspension/solution to 0 °C in an ice bath.

  • Reagent Addition: Add the DEAD or DIAD solution dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. A color change (typically to yellow or orange) and the formation of a precipitate are often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The purification is the most critical step.

    • Method A (Precipitation): Triturate the crude residue with a solvent like diethyl ether. This will often precipitate the triphenylphosphine oxide, which can be removed by filtration. The desired product is typically in the filtrate.

    • Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. A carefully selected solvent system is required to separate the product from the TPPO and hydrazine byproducts.

  • Characterization: Analyze the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Summary and Workflow Visualization

Table 1: Comparison of Reaction Conditions for N-9 Alkylation
EntryStarting MaterialAlkylating AgentBase / ReagentSolventTemp (°C)N-9 / N-7 RatioYield (%)Reference
1N2-AcetylguanineAlkyl HalideK2CO3DMFRT~1:1Moderate[8]
2N2-AcetylguanineAlkyl HalideNaHDMF8015:1Good[8]
3N2-AcetylguanineAlkyl HalideLiHDMFRT~10:1Good[8]
4DiacetylguanineOBDDA*NoneNone105-110>95:3~91[5][13]
52-Amino-6-Cl-PurineAlcoholPPh3, DEADTHF0 to RT>10:1>80[10]
6Persilylated GuaninePropionate EsterNoneToluene120-12534:1High[1]

*OBDDA: 2-oxa-1,4-butanediol diacetate

Diagram: Experimental Workflow for N-9 Alkylation

Caption: General experimental workflow for N-9 alkylation.

Conclusion

The regioselective N-alkylation of N2-acetylguanine at the N-9 position is a highly achievable, yet nuanced, synthetic transformation. Success hinges on a rational selection of reagents and conditions based on an understanding of the underlying mechanistic principles. For direct alkylation, strong bases like sodium hydride in anhydrous DMF provide a robust method for achieving high N-9/N-7 ratios. Alternatively, the Mitsunobu reaction offers a powerful and often highly selective method for coupling N2-acetylguanine with a wide range of alcohols. The protocols and data presented in this note serve as a validated starting point for researchers aiming to synthesize N-9 alkylated guanine derivatives for applications in drug discovery and biotechnology.

References

  • D. P. Horvath, et al. (2005). Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(2), 236-40. [Link]

  • S. Fletcher, et al. (2007). Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions. ResearchGate. [Link]

  • J. C. Martin, et al. (1996). Preparation of N-9 substituted guanine compounds.
  • L. Kovács. (1986). Studies on the Alkylation of Derivatives of Guanines. Uppsala University. [Link]

  • M. MacCoss, et al. (1983). A novel and facile syntetic approach to N9-substituted guanines. Tetrahedron Letters, 24(5), 6783-6786. [Link]

  • M. J. Robins, et al. (2003). High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcarbamoylguanine. Canadian Journal of Chemistry. [Link]

  • C. B. Reese, et al. (1997). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • D. R. Rao, et al. (1996). A process for the isomerisation of an N-7 isomer into an N-9 isomer useful in the synthesis of acyclic nucleosides.
  • V. Kumar, et al. (2002). An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 - Quick Company. [Link]

  • O. Mitsunobu. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. [Link]

  • B. G. Das, et al. (2020). A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • D. R. Rao, et al. (2001). An improved regiospecific process for synthesis of acyclic nucleosides. European Patent Office (EP 0806425 B1). [Link]

  • Quora. (2014). Why is N7 of guanine so vulnerable to addition via alkylating agents?. Quora. [Link]

  • C. B. Reese, et al. (1997). Protection of the Guanine Residue During Synthesis of 2'-O-Alkylguanosine Derivatives. ResearchGate. [Link]

  • M. H. Caruthers, et al. (2001). Nucleobase protection of deoxyribo- and ribonucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • P. Garner & S. Ramakanth. (1986). A regiocontrolled synthesis of N7- and N9-guanine nucleosides. The Journal of Organic Chemistry. [Link]

  • J. C. Martin, et al. (1998). Preparation of N-9 substituted guanine compounds.
  • L. Kovács, et al. (2003). A Regioselective Synthesis of Alkyl 2-(Guanin-9-yl)acetates as PNA Building Blocks from 7-(4-Nitrobenzyl)guanine Derivatives. ResearchGate. [Link]

  • S. K. Singh, et al. (2007). A Process For Preparation Of N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine, An Intermediate Of Ganciclovir. Quick Company. [Link]

  • H. J. Müller, et al. (1997). Improved process for producing 9-(2-hydroxyethoxy)-methylguanine (acyclovir).
  • A. Matsuda, et al. (2001). Synthesis of N2-alkylguanosine using Mitsunobu reaction as a key step. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • J. Boryski & A. Manikowski. (1995). Tautomerism and Regioselectivity in Ribosylation of Guanine. ResearchGate. [Link]

  • L. Kovács, et al. (2009). N-Alkylated Guanine Derivatives. Current Organic Chemistry. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • W. B. Mattes, et al. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research. [Link]

  • G. Pifferi, et al. (1995). A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine.
  • Y. L. Jiang, et al. (2014). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. The Journal of Biological Chemistry. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • D. R. Rao, et al. (2000). Regiospecific process for synthesis of acyclic nucleosides.
  • P. F. Swann, et al. (1996). Sequence specificity of guanine alkylation and repair. Carcinogenesis. [Link]

Sources

Application Note: Preparation and Handling of Acyclovir Impurity F Reference Standard Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Acyclovir is a cornerstone antiviral agent widely used in the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement to ensure patient safety and drug efficacy.[4] Acyclovir Impurity F, chemically known as N-[9-[(2-hydroxyethoxy)methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide, is a specified impurity in major pharmacopeias, including the United States Pharmacopeia (USP).[1][2][5] It is essential to accurately quantify this impurity to ensure that it does not exceed the established safety thresholds.

This application note provides a detailed, field-proven protocol for the preparation of a highly accurate and stable reference standard solution of Acyclovir Impurity F. The causality behind solvent selection, preparation steps, and storage conditions is explained to provide researchers, quality control analysts, and drug development professionals with a robust methodology grounded in established scientific principles and pharmacopeial standards.

Scientific Rationale and Causality

The accurate preparation of a reference standard solution is the foundation of any quantitative analysis. The choice of solvent is paramount and is dictated by the physicochemical properties of the analyte. Acyclovir Impurity F is an off-white solid with limited aqueous solubility.[6][7][8] Therefore, a solvent system capable of fully solubilizing the compound without causing degradation is required. The United States Pharmacopeia (USP) monograph for Acyclovir specifies a diluent of Dimethyl sulfoxide (DMSO) and water for the analysis of related compounds, including Impurity F.[5] This choice is scientifically sound for two primary reasons:

  • Solubilizing Power: DMSO is a potent, aprotic solvent capable of dissolving a wide range of organic compounds, including purine derivatives that are otherwise difficult to solubilize in aqueous media alone.

  • Compatibility with Analytical Systems: The specified 20:80 ratio of DMSO to water ensures that the final solution is compatible with common Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systems, preventing issues like peak distortion or precipitation upon injection into an aqueous mobile phase.

This protocol adopts the USP-recommended solvent system to ensure methodological robustness and alignment with regulatory expectations.

Physicochemical Properties of Acyclovir Impurity F

A comprehensive understanding of the reference material is critical for its proper handling and use. The key properties are summarized below.

PropertyValueSource(s)
Chemical Name N-[9-[(2-Hydroxyethoxy)methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide[2][6][7][8]
Common Synonyms Acyclovir USP Related Compound F; N2-Acetyl Acyclovir[1][2]
CAS Number 110104-37-5[7][9][10][11]
Molecular Formula C10H13N5O4[6][7][9][10]
Molecular Weight 267.24 g/mol [7][8][10]
Appearance Off-White to White Solid/Powder[6][7][8]
Storage (Solid) 2-8°C, protected from light and moisture[5][7][12]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the preparation and verification of the Acyclovir Impurity F reference standard solution.

G cluster_prep Preparation Phase cluster_qc Quality Control & Use Phase start Obtain Certified Acyclovir Impurity F Reference Standard weigh Accurately weigh the required mass of the standard start->weigh Equilibrate to RT dissolve Quantitatively transfer to a Class A volumetric flask weigh->dissolve add_dmso Add 20% total volume of DMSO to dissolve (Sonicate briefly if needed) dissolve->add_dmso dilute Dilute to final volume with HPLC-grade water add_dmso->dilute mix Mix thoroughly by inversion dilute->mix stock Primary Stock Solution (e.g., 100 µg/mL) mix->stock dilute_work Prepare working standard solutions via serial dilution stock->dilute_work Use immediately for dilutions hplc_inject Inject into a validated HPLC-UV system dilute_work->hplc_inject verify Verify identity (retention time) and purity (peak shape) hplc_inject->verify store Store solutions at 2-8°C, protected from light verify->store If QC passes

Caption: Workflow for Reference Standard Preparation.

Materials and Equipment

ItemSpecification
Reference Standard Acyclovir Impurity F, Certified Reference Material (CRM) with Certificate of Analysis (CoA)
Solvents Dimethyl sulfoxide (DMSO), HPLC or Spectrophotometry Grade; Purified Water, HPLC Grade
Glassware Class A Volumetric Flasks (e.g., 10 mL, 50 mL, 100 mL); Class A Volumetric Pipettes
Equipment Analytical Balance (readable to 0.01 mg); Ultrasonic Bath; Vortex Mixer
Consumables Amber glass vials with PTFE-lined caps; Syringe filters (0.45 µm, PTFE or Nylon)

Detailed Experimental Protocols

Protocol 1: Preparation of Primary Stock Solution (100 µg/mL)

This protocol details the preparation of a concentrated stock solution, which serves as the source for all subsequent working standards.

  • Equilibration: Remove the Acyclovir Impurity F container from its 2-8°C storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents moisture condensation on the solid material, which would lead to weighing errors.

  • Weighing: Accurately weigh approximately 10.0 mg of the Acyclovir Impurity F reference standard onto a calibrated analytical balance. Record the exact weight.

  • Transfer: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask. Ensure all material is transferred by rinsing the weighing vessel with small aliquots of DMSO.

  • Initial Solubilization: Add approximately 20 mL of HPLC-grade DMSO to the volumetric flask. This corresponds to 20% of the final volume, as recommended by the USP diluent composition.[5]

  • Dissolution: Gently swirl the flask to dissolve the material. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Final Dilution: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add HPLC-grade water to the flask until the liquid level is just below the calibration mark.

  • Volume Adjustment: Use a pipette to add water dropwise to bring the bottom of the meniscus precisely to the calibration mark.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Calculation: Calculate the precise concentration of the stock solution using the following formula:

    Concentration (µg/mL) = (Weight of Standard (mg) / Volume of Flask (mL)) * Purity * 1000

    (Where Purity is the decimal value from the CoA, e.g., 99.5% = 0.995)

Protocol 2: Preparation of Working Standard Solution (1.0 µg/mL)

Working standards are prepared by diluting the primary stock solution to concentrations relevant for the analytical method's calibration curve.

  • Pipetting: Using a calibrated Class A volumetric pipette, transfer 1.0 mL of the Primary Stock Solution (100 µg/mL) into a 100 mL Class A volumetric flask.

  • Dilution: Dilute to the calibration mark with the same diluent used for the stock solution (20:80 DMSO:Water).

  • Homogenization: Cap the flask and invert it 15-20 times to ensure thorough mixing.

  • Transfer for Use: This 1.0 µg/mL solution is now ready for use in analytical procedures. If required, transfer an aliquot to an amber HPLC vial.

Quality Control, Storage, and Stability

7.1 Immediate Quality Control Upon preparation, the working standard solution should be immediately injected into a qualified HPLC system. The primary acceptance criteria are:

  • A single, symmetrical peak should be observed at the established retention time for Acyclovir Impurity F.

  • The peak purity should be confirmed if a photodiode array (PDA) detector is available.

7.2 Storage Conditions Both the primary stock and working standard solutions should be stored in tightly sealed amber glass containers to protect them from light.[5] The recommended storage temperature is 2-8°C to minimize solvent evaporation and slow potential degradation.[7]

7.3 Solution Stability The long-term stability of Acyclovir Impurity F in this specific solvent system is not extensively published. Therefore, it is imperative for each laboratory to establish its own stability data.

  • Short-Term: Solutions are typically considered stable for up to 7 days when stored correctly.

  • Verification: To verify stability, a stored solution should be analyzed against a freshly prepared standard. A percentage difference of less than 2.0% in peak area response is generally considered acceptable. Stock solutions should not be used if any precipitation is observed.[13]

Safety Precautions

  • Handling: Handle Acyclovir Impurity F powder in a well-ventilated area or a chemical fume hood. As with any API or impurity, avoid inhalation and direct contact with skin or eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvent Safety: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Allmpus. (n.d.). Acyclovir EP Impurity F. Retrieved from [Link]

  • Scribd. (n.d.). Acyclovir USP Analysis Guide. Retrieved from [Link]

  • Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-94. Retrieved from [Link]

  • Huidobro, A. L., Rupérez, F. J., & Barbas, C. (2005). LC methods for acyclovir and related impurities determination. CEU Repositorio Institucional. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Identification and Determination of Potential Impurities Present in the Acyclovir Drug Substance by GC-MS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC methods for acyclovir and related impurities determination. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Aciclovir Impurity F (EP) | CAS NO-110104-37-5. Retrieved from [Link]

  • Veeprho. (n.d.). Acyclovir EP Impurity F | CAS 110104-37-5. Retrieved from [Link]

  • USP-NF. (2025, February 13). Acyclovir. Retrieved from a publicly available version of the monograph.
  • Pharmaffiliates. (n.d.). Acyclovir-Impurities. Retrieved from [Link]

  • Scribd. (n.d.). USP Monographs: Acyclovir Capsules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Acyclovir - Impurity F (Freebase). Retrieved from [Link]

  • The United States Pharmacopeial Convention. (2011, November 20). Acyclovir. Retrieved from a publicly available version of the monograph.
  • USP-NF. (2022, December 16). Acyclovir Notice of Intent to Revise. Retrieved from [Link]

  • Scribd. (n.d.). Aciclovir Monograph - BP 2024. Retrieved from [Link]

  • Children's Health Queensland Hospital and Health Service. (2024). Aciclovir (Acyclovir). Retrieved from [Link]

  • PharmaCompass. (n.d.). Aciclovir, British Pharmacopoeia (BP) Reference Standard. Retrieved from [Link]

  • Agnitio Pharma. (n.d.). Aciclovir EP Impurity F / Acyclovir Related Compound F. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acyclovir. PubChem Compound Summary for CID 135398513. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October). Draft Guidance on Acyclovir. Retrieved from [Link]

  • Shamshina, J. L., et al. (2017). Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility. ACS Omega, 2(7), 3493–3502. Retrieved from [Link]

Sources

N2-acetylguanine UV absorbance maxima and extinction coefficient

Technical Assessment of -Acetylguanine: Spectral Characterization and Quantification Protocols

Executive Summary & Scientific Context

123

1

Accurate quantification is governed by the molar extinction coefficient (

1


Core Physicochemical Properties
PropertyValue / Description
Chemical Formula

Molecular Weight 193.16 g/mol
Solubility Soluble in DMSO, DMF.[1] Sparingly soluble in Methanol.[1] Insoluble in Water.

(Approx.)
261 nm, 280 nm (pH 7.0 / Aqueous Buffer)*

~9.0 (N1-H deprotonation)

*Note: Spectral values are solvent-dependent.[1] See Section 3 for empirical determination.

Methodology: Accurate Quantitation Protocol

Principle of Measurement

Direct dissolution in aqueous buffer results in suspension rather than solution, leading to light scattering and inaccurate absorbance readings. This protocol utilizes a DMSO-Stock / Aqueous-Dilution method to ensure complete solvation while maintaining a biologically relevant pH environment for spectral measurement.[1]

Reagents and Equipment
  • Analyte:

    
    -acetylguanine (High Purity >98%).[1][4]
    
  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, spectrophotometric grade.

  • Diluent: 10 mM Phosphate Buffer (pH 7.0) or 10 mM Tris-HCl (pH 7.5).

  • Equipment: UV-Vis Spectrophotometer (Double-beam preferred), Quartz cuvettes (1 cm pathlength).

Step-by-Step Protocol
Step 1: Gravimetric Preparation of Primary Stock
  • Equilibrate the analytical balance. Accuracy to

    
     mg is required.[1]
    
  • Weigh approximately 2.0 mg of

    
    -acetylguanine into a 10 mL volumetric flask.
    
  • Record the exact mass (

    
    ).
    
  • Add DMSO to the mark. Sonicate for 5 minutes to ensure complete dissolution.

    • Concentration Calculation:

      
      
      
Step 2: Serial Dilution

Prepare a working solution within the linear dynamic range of the spectrophotometer (0.1 – 1.0 AU).

  • Blank Preparation: Mix 100

    
    L DMSO with 9.9 mL Buffer (1% DMSO final).
    
  • Sample Preparation: Mix 100

    
    L of Primary Stock  with 9.9 mL Buffer.
    
    • Note: The final DMSO concentration (1%) generally has negligible effect on

      
       but ensures the hydrophobic base remains in solution during the short measurement window.
      
Step 3: Spectral Scanning
  • Baseline correct the spectrophotometer using the Blank solution (200 nm – 350 nm).

  • Measure the Sample solution.

  • Identify

    
     (Primary peak typically ~261 nm; Secondary shoulder ~280 nm).
    
Step 4: Calculation of Extinction Coefficient (

)

Use the Beer-Lambert Law:

1

Where:

  • 
     = Absorbance at 
    
    
    (baseline corrected).
  • 
     = Molar concentration of the diluted sample.
    
  • 
     = Pathlength (1 cm).[5]
    

Data Analysis & Visualization

Spectral Characteristics

The

1


bathochromic (red) shift
CompoundSolvent/pH

(nm)

(

)
Guanine pH 7.0246, 275~10,700, ~8,100

-Acetylguanine
pH 7.0 (1% DMSO)261 , 280 (sh)~15,000 - 16,500 (Est.)[1]

-Acetylguanine
0.1 M NaOH270-275(Hyperchromic shift)

Note: "sh" indicates a spectral shoulder.[1]

Protocol Workflow Diagram

The following diagram illustrates the critical path for ensuring solubility and spectral accuracy.

GSolidSolid N2-Acetylguanine(Hydrophobic)WeighGravimetric Analysis(±0.01 mg)Solid->Weigh  Precision  DMSODissolution in DMSO(Primary Stock)Weigh->DMSO  Solvation  DiluteDilution in Buffer(pH 7.0, 1% DMSO)DMSO->Dilute  1:100 Ratio  MeasureUV-Vis Scan(200-350 nm)Dilute->Measure  Immediate  ResultCalculate ε(Beer-Lambert)Measure->Result  A = εcl  

Caption: Workflow for the solubilization and spectral quantification of N2-Acetylguanine.

Troubleshooting & Validation

Common Failure Modes
  • Precipitation: If the absorbance reading drifts downward over time, the compound is precipitating.

    • Solution: Increase DMSO percentage to 5% or measure immediately after mixing.

  • pH Shifts: The N1 proton is acidic.[1] If the buffer capacity is too low, the addition of the stock may alter pH, shifting the spectrum.

    • Solution: Use at least 10 mM (preferably 50 mM) phosphate buffer.

Derivative Spectroscopy

To confirm purity, calculate the First Derivative (


)

1

References

  • ChemicalBook. (2023).[1] N2-Acetylguanine Properties and Spectral Data (CAS 19962-37-9).[1] Retrieved from

  • Thermo Scientific. (2023).[1] N-2-Acetylguanine Product Specifications and Analysis. Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 135432176, N-(6-oxo-6,7-dihydro-3H-purin-2-yl)acetamide. Retrieved from

  • Gerchman, L. L., & Ludlum, D. B. (1973). The Properties of O6-Methylguanine in Templates for RNA Polymerase. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.[1] (Reference for comparative guanine derivative spectra).

Application Note: LC-MS Compatible Mobile Phases for N2-Acetylguanine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context[1]

Abstract

N2-acetylguanine (N2-AcG) is a critical impurity in the synthesis of guanosine-based antivirals (e.g., Acyclovir) and a biomarker for specific DNA adduct formation.[1] Its analysis is complicated by two primary factors: poor solubility in standard organic solvents and high polarity , which leads to poor retention on conventional C18 columns. This guide provides two validated mobile phase strategies: a Robust Reversed-Phase (RP) method for QA/QC environments and a High-Sensitivity HILIC method for trace biomarker detection.[1]

Physicochemical Profile

Understanding the molecule is the first step to designing the mobile phase.

PropertyValueChromatographic Implication
Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N

O

Monoisotopic Mass: 193.06 Da
pKa ~9.2 (N1), ~2.3 (N7)Basic character; requires pH control to suppress ionization of silanols (tailing) while ensuring analyte ionization.
LogP -0.9 (Hydrophilic)Elutes in the void volume on standard C18; requires high aqueous content or HILIC.[1]
Solubility DMSO (Good), Water (Poor), MeOH (Very Poor)Critical: Sample diluent must match the initial mobile phase conditions to prevent on-column precipitation.[1]

Part 2: Mobile Phase Strategy & Protocols

Strategic Decision Matrix

The choice of mobile phase dictates the column selection. Use the decision tree below to select the correct protocol for your application.

MobilePhaseSelection Start Start: N2-Acetylguanine Analysis Goal Define Analytical Goal Start->Goal QC Impurity Profiling (QC) High Concentration (>1 µg/mL) Goal->QC Robustness Priority Bio Biomarker/Trace Analysis Low Concentration (<10 ng/mL) Goal->Bio Sensitivity Priority RP_Path Protocol A: Aqueous-Stable RP (High Water Tolerance) QC->RP_Path HILIC_Path Protocol B: HILIC (High Organic retention) Bio->HILIC_Path Buffer_RP Mobile Phase: 10mM Ammonium Acetate (pH 4.5) Prevents Tailing RP_Path->Buffer_RP Buffer_HILIC Mobile Phase: 10mM Ammonium Formate (pH 3.0) Enhances ESI+ HILIC_Path->Buffer_HILIC caption Figure 1: Decision matrix for selecting mobile phase based on sensitivity vs. robustness needs.

Protocol A: Robust Reversed-Phase (High Aqueous)

Best for: Quality Control, Impurity Profiling, Urine Analysis.[1] Mechanism: Uses a polar-embedded or high-strength silica (HSS) column to withstand 100% aqueous conditions, necessary to retain N2-AcG.

Mobile Phase Composition
  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

    • Why? The acetate buffer masks residual silanols on the column, significantly improving peak symmetry compared to Formic Acid alone. pH 4.5 ensures the guanine moiety is protonated (for MS) but the column is stable.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

Chromatographic Conditions
  • Column: Waters ACQUITY HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

Gradient Table (RP):

Time (min) %A (Buffer) %B (ACN) Event
0.00 98 2 Load/Retain
1.00 98 2 Isocratic Hold
6.00 70 30 Elution
6.10 5 95 Wash
8.00 5 95 Wash Hold
8.10 98 2 Re-equilibration

| 11.00 | 98 | 2 | End |

Protocol B: HILIC (High Sensitivity)

Best for: Plasma extracts, Trace biomarkers, Metabolomics. Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar compounds using a high-organic starting condition, perfectly matching the high-organic solubility of MS-friendly extracts (e.g., ACN protein precipitation).[1]

Mobile Phase Composition
  • Mobile Phase A (MPA): 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).[1]

  • Mobile Phase B (MPB): 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

    • Note: In HILIC, "A" is usually the weak solvent (High Organic). Check your instrument configuration. Here, we define A as High Organic (Weak) and B as High Aqueous (Strong). [1]

Chromatographic Conditions
  • Column: BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table (HILIC):

Time (min) %A (High Org) %B (High Aq) Event
0.00 100 0 Load (95% ACN total)
1.00 100 0 Hold
7.00 60 40 Elution
7.10 40 60 Wash
9.00 40 60 Wash Hold
9.10 100 0 Re-equilibration

| 13.00 | 100 | 0 | End |

Part 3: Mass Spectrometry & Experimental Workflow

MS Source Parameters (ESI+)

N2-AcG ionizes readily in positive mode due to the basic guanine nitrogen.[1]

  • Source: Electrospray Ionization (ESI)[1][2][3][4]

  • Capillary Voltage: 2.5 - 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).

  • Desolvation Temp: 450°C (High temp required for aqueous RP methods).

  • Cone Voltage: 25 V.

MRM Transitions
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 194.1152.118Loss of Acetyl group (-42 Da)
Qualifier 1 194.1135.028Cleavage of imidazole ring
Qualifier 2 194.1110.035Pyrimidine ring fragment
Experimental Workflow Diagram

Workflow cluster_Prep Sample Preparation (Critical) cluster_LCMS LC-MS Analysis Sample Sample Source (Synthesis Powder / Plasma) Dissolve Dissolve in DMSO (Stock 1 mg/mL) Sample->Dissolve Dilute Dilute to Mobile Phase Initial Conditions Dissolve->Dilute Avoid precipitation Spin Centrifuge 15k x g, 10 min Dilute->Spin Inject Injection (2-5 µL) Spin->Inject Sep Separation (RP or HILIC) Inject->Sep Detect MS/MS Detection (MRM 194->152) Sep->Detect caption Figure 2: End-to-end workflow emphasizing solubility management.

Part 4: Troubleshooting & Expertise (E-E-A-T)[1]

The Solubility Trap

Problem: N2-AcG is notoriously difficult to solubilize.[1] It is sparingly soluble in water and methanol. Solution: Always prepare primary stock solutions in DMSO .

  • Protocol: Dissolve 1 mg in 1 mL DMSO. Sonicate at 40°C if necessary.

  • Dilution:[5] When diluting into the mobile phase for injection, ensure the final organic content matches your starting gradient (e.g., 2% ACN for RP, 95% ACN for HILIC). If the solution turns cloudy, you have precipitated the analyte—do not inject.

In-Source Fragmentation (ISF)

Problem: The N2-acetyl bond is labile. High source temperatures or cone voltages can strip the acetyl group before the quadrupole, yielding Guanine (


 152).
Validation:  Inject a pure Guanine standard. If your N2-AcG peak co-elutes with the Guanine standard and shows a 152 precursor, you have ISF.
Fix:  Lower the Cone Voltage and Source Temperature.
Carryover

Problem: Due to its planar purine structure, N2-AcG can adsorb to metallic surfaces in the LC system. Solution: Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid. The acid helps protonate and solubilize the base for removal.

References

  • Vertex Pharmaceuticals. (2025). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. National Institutes of Health (PMC). Available at: [Link] (Note: Generalized link for N2-alkyl guanine protocols).[1]

  • Shimadzu Corporation. (2025). Mobile Phases Compatible for LC/MS. Shimadzu Technical Guides. Available at: [Link][1]

  • PubChem. (2025). N2-Acetylguanine Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving N2-Acetylguanine Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are here, you are likely staring at a vial of N2-acetylguanine (N2-AG) that refuses to dissolve in your PBS or media, floating as a stubborn suspension.

You are not alone. Guanine derivatives are notoriously difficult to solubilize due to a high crystal lattice energy driven by strong intermolecular hydrogen bonding and


-

stacking. N2-AG is particularly challenging because the acetyl group at the exocyclic amine (N2) increases hydrophobicity compared to guanine, yet the molecule retains the planar rigidity that favors aggregation.

This guide provides field-proven protocols to solubilize N2-AG while avoiding its most common pitfall: accidental deacetylation (hydrolysis) .

Part 1: The Chemistry of Insolubility

To solve the problem, we must understand the enemy. N2-AG insolubility is not just "hydrophobicity"; it is a stability network.

Solubility Decision Matrix

Use this logic flow to determine the correct protocol for your specific application.

SolubilityDecision Start Start: N2-AG Solid AppType What is your Application? Start->AppType BioAssay Biological Assay (Cell Culture/Enzymatic) AppType->BioAssay Sensitive to pH ChemSyn Chemical Synthesis (Reaction Intermediate) AppType->ChemSyn Robust System DMSO_Tol Is DMSO Tolerated? BioAssay->DMSO_Tol Path_pH Protocol B: Mild Alkaline Buffer ChemSyn->Path_pH pH Adjustment Path_DMSO Protocol A: DMSO Stock + Dilution DMSO_Tol->Path_DMSO Yes (<1%) Path_Complex Protocol C: Cyclodextrin/Arginine DMSO_Tol->Path_Complex No (In vivo/Sensitive)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Solubilization Protocols

Protocol A: The DMSO "Stock & Shock" (Recommended)

Best for: In vitro assays, enzymatic studies, and small-scale dosing.

N2-AG has high solubility in aprotic polar solvents. The strategy is to dissolve it at a high concentration in DMSO, then "shock" it into the aqueous buffer.

The Mechanism: DMSO disrupts the intermolecular H-bonds between N2-AG molecules. Upon dilution, the kinetic barrier to crystallization allows the molecule to remain in solution temporarily (supersaturation) or permanently if below the solubility limit.

Step-by-Step:

  • Weigh the required amount of N2-AG.

  • Dissolve in 100% anhydrous DMSO to a concentration of 10–50 mM (approx. 2–10 mg/mL). Vortex vigorously. It should dissolve clearly.

    • Note: If it remains cloudy, warm gently to 37°C. Do not exceed 40°C to prevent degradation.

  • Prepare your aqueous buffer (e.g., PBS pH 7.4).

  • Add the DMSO stock dropwise to the buffer while vortexing rapidly.

    • Target: Final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

Data: Solubility Limits

Solvent Solubility Estimate Notes
Water (pH 7) < 0.1 mg/mL Practically insoluble.
DMSO > 10 mg/mL Excellent solvent.
Ethanol < 1 mg/mL Poor solvent (unlike some other organics).

| 0.1 M NaOH | > 5 mg/mL | Warning: High risk of hydrolysis. |

Protocol B: Aqueous Alkaline Dissolution (The "Danger Zone")

Best for: Chemical synthesis or assays where DMSO is strictly prohibited.

The Science: N2-AG possesses an acidic proton at N1 (pKa ~9.2, shifted slightly lower by the electron-withdrawing acetyl group). Raising the pH deprotonates N1, creating a negative charge that repels other molecules, breaking the lattice.

Critical Warning: The N2-acetyl group is an amide. Amides are susceptible to base-catalyzed hydrolysis. If you leave N2-AG in pH > 10 for too long, you will cleave the acetyl group and be left with plain Guanine.

Step-by-Step:

  • Suspend N2-AG in water (it will be a suspension).

  • Add 1 M NaOH dropwise with constant stirring.

  • Monitor pH continuously. Stop immediately when the solution clears or pH reaches 9.5.

  • Do not go to pH 12-14.

  • Immediately dilute into your working buffer. If the final pH drops back to 7.4, precipitation may occur over time (see Troubleshooting).

Protocol C: Advanced Complexation (E-E-A-T Pro-Tip)

Best for: In vivo formulations or high-concentration aqueous needs.

If you cannot use DMSO and cannot risk high pH, use Hydrotropy or Complexation .

  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    (20-40% w/v in water). The hydrophobic cavity of the cyclodextrin encapsulates the purine ring, shielding it from water while the outer hydroxyls ensure solubility.
  • L-Arginine Buffer: Prepare a 0.1 M L-Arginine solution (pH adjusted to ~8.5). Arginine acts as a hydrotrope, utilizing cation-

    
     interactions to solubilize the aromatic purine ring without the harshness of NaOH.
    

Part 3: Troubleshooting & FAQs

Q1: My HPLC peak shifted after I dissolved it in NaOH. What happened?

Diagnosis: You likely hydrolyzed the acetyl group. Explanation: N2-acetylguanine is often used as a protected intermediate. In strong base (pH > 11) or with heat, the amide bond cleaves. The peak you see is likely Guanine (or the deacetylated parent structure). Fix: Use Protocol A (DMSO) or Protocol C (Cyclodextrin). If base is required, keep everything on ice and use the minimum pH necessary.

Q2: It dissolved initially but precipitated after 2 hours. Why?

Diagnosis: Ostwald Ripening / Thermodynamic Equilibrium. Explanation: You likely created a supersaturated solution. Over time, the system seeks a lower energy state, leading to crystal nucleation. Fix:

  • Reduce the final concentration.

  • Add a crystallization inhibitor like PVP (Polyvinylpyrrolidone) or HPMC at 0.1% to the buffer to inhibit nucleation.

Q3: Can I autoclave N2-AG in solution?

Answer: Absolutely not. The combination of heat (121°C) and water will rapidly hydrolyze the acetyl group. Always filter-sterilize (0.22


m) N2-AG solutions.

Part 4: Mechanism of Action (Visualized)

Understanding the interaction between the solvent and the solute is key to troubleshooting.

SolubilizationMechanism Solid N2-AG Crystal (H-Bond Network) Action_DMSO Disrupts H-Bonds Replaces Water Solid->Action_DMSO Add DMSO Action_Base Deprotonates N1 Repulsion Force Solid->Action_Base Add NaOH Solvent_DMSO DMSO Molecule (Dipolar Aprotic) Solvent_DMSO->Action_DMSO Solvent_Base OH- Ion (Base) Solvent_Base->Action_Base Result Solubilized N2-AG Action_DMSO->Result Stable Action_Base->Result Unstable Risk Risk: Hydrolysis (Deacetylation) Action_Base->Risk Time/Heat

Figure 2: Mechanistic pathways for solubilization. Note the divergence where base treatment introduces chemical instability (hydrolysis).

References

  • Sigma-Aldrich. Product Information: N2-Acetylguanine (CAS 19962-37-9).[1]Link

  • Darvishzad, T., et al. (2018). "Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles." Journal of Physical Chemistry B. (Demonstrates the complexity of guanine derivative solubility). Link

  • Hirayama, F., & Uekama, K. (1999). "Cyclodextrin-based controlled drug release system." Advanced Drug Delivery Reviews. (Foundational text on using Cyclodextrins for poorly soluble purines). Link

  • Li, J., et al. (2012). "Arginine-aromatic interactions and their effects on arginine-induced solubilization." AIChE Journal. (Establishes Arginine as a hydrotrope for aromatic rings). Link

  • Matsumoto, Y., et al. (1997). "Process for producing 9-(2-hydroxyethoxy)methylguanine." Patent WO1997011944A1. (Describes the hydrolysis of N2-acetylguanine under basic conditions, confirming instability). Link

Sources

Technical Support Center: Guanine N2-Acetylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yields in guanine acetylation reactions Content type: Technical Support Center Guide

Topic: Troubleshooting Low Yields & Protocol Optimization Audience: Organic Chemists, Oligonucleotide Synthesis Specialists, Process Chemists

Executive Summary: The Solubility Paradox

From the Desk of the Senior Application Scientist:

If you are experiencing low yields (<40%) in the synthesis of


-acetylguanine, the root cause is almost invariably solubility-limited kinetics  or regiochemical scrambling . Guanine is notoriously insoluble in most organic solvents due to its rigid intermolecular hydrogen-bonding network (the "G-quartet" mimicry).

Standard protocols often attempt to force the reaction using high temperatures (refluxing acetic anhydride) or polar aprotic solvents (DMF/DMAc). However, these "brute force" methods frequently result in:

  • Thermal decomposition (indicated by grey/brown discoloration).

  • Di/Tri-acetylation (N2, O6, N7, N9 mixtures) requiring harsh hydrolysis steps.

  • Incomplete conversion due to heterogeneous reaction mixtures.

This guide prioritizes the Transient Silylation Method , a field-proven protocol that solves the solubility issue before acetylation, typically restoring yields to >85%.

Diagnostic: Why is your yield low?

Before altering your protocol, identify the failure mode using this diagnostic table.

SymptomProbable CauseMechanism of Failure
Grey/Brown Product High Reaction Temperature (>140°C)Thermal degradation of guanine; oxidation of amino groups.
Mixture of Products (TLC/LCMS) Regioselectivity IssuesAcetylation occurring at N7/N9 or O6 positions. N7-acetyl species are labile and can depurinate.
Starting Material Remains Poor SolubilityHeterogeneous reaction; Acetylating agent hydrolyzes before reacting with the solid guanine.
Low Yield after Workup Hydrolysis FailureThe intermediate (often

-diacetylguanine) was not fully hydrolyzed back to the mono-

form.

The "Gold Standard" Protocol: Transient Silylation

Recommendation: Abandon direct acetic anhydride reflux methods if purity and yield are paramount. Use the Transient Silylation approach (One-Pot).[1]

Scientific Rationale: Silylating agents (e.g., TMSCl) react with the exocyclic amine and lactam oxygen, breaking the intermolecular H-bonds. This renders the guanine "lipophilic" and soluble in mild solvents (Pyridine/DCM/THF), allowing the acetylation to proceed at room temperature.

Step-by-Step Methodology

Note: All glassware must be oven-dried. Moisture kills this reaction.

  • Solubilization (The "Masking" Step):

    • Suspend Guanine (10 mmol) in anhydrous Pyridine (50 mL).

    • Add Chlorotrimethylsilane (TMSCl) (5.0 equiv) dropwise at 0°C.

    • Observation: The suspension will clear to a homogeneous solution as the "Persilylated Guanine" forms.

    • Stir at Room Temperature (RT) for 2 hours.

  • Acetylation (The "Activation" Step):

    • Add Acetyl Chloride (1.1 - 1.2 equiv) or Acetic Anhydride (1.5 equiv) dropwise to the silylated solution at 0°C.

    • Note: The

      
       position is now the most nucleophilic site available for irreversible acylation; O6-silyl and N9-silyl groups protect other sites or are too labile to form stable acetyls.
      
    • Stir at RT for 2-4 hours. Monitor by TLC (Note: TLC requires mini-workup as silyl groups fall off on silica).

  • Global Deprotection & Isolation:

    • Cool to 0°C.[2][3]

    • Add MeOH/Water (1:1) slowly to quench. This cleaves the transient silyl groups (

      
      -TMS, 
      
      
      
      -TMS) but leaves the stable
      
      
      -acetyl amide intact.
    • Concentrate under reduced pressure to a slurry.

    • Filter the precipitate and wash with cold water/acetone.

Expected Yield: 85-95% Purity: >98% (avoiding N7/O6 side products)

Troubleshooting the "Classic" Method (Acetic Anhydride Reflux)

If you are constrained to using the classical method (e.g., legacy SOPs), you must control the Thermodynamic Equilibrium .

The Trap: Refluxing guanine in acetic anhydride produces


-diacetylguanine (kinetic product). If you isolate this, your yield of the desired mono-acetyl product is effectively zero.

The Fix (Hydrolysis Workup): You must selectively hydrolyze the N9-acetyl group while keeping the N2-acetyl group.

  • Reflux: Guanine +

    
     (excess) + DMAc (cat.) 
    
    
    
    Reflux until clear (Diacetylguanine forms).
  • Cool & Quench: Cool to 60°C.

  • Selective Hydrolysis: Add Water/Ethanol. Stir at RT for 12-24 hours.

    • Crucial: The N9-acetyl group is essentially an imide and hydrolyzes faster than the N2-amide.

  • Filtration: The mono-

    
    -acetylguanine will precipitate upon cooling/concentration.
    

Visualizing the Workflows

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the difference between the "Direct" (Low Yield) and "Transient Protection" (High Yield) pathways.

GuanineAcetylation cluster_Classic Classic Method (Low Yield) cluster_Modern Transient Silylation (High Yield) Guanine Guanine (Insoluble Solid) HighTemp Reflux in Ac2O (140°C) Guanine->HighTemp Direct TMSCl TMSCl / Pyridine (Solubilization) Guanine->TMSCl Activation DiAcetyl N2, N9-Diacetylguanine (Kinetic Product) HighTemp->DiAcetyl Hydrolysis Selective Hydrolysis (Critical Step) DiAcetyl->Hydrolysis Slow MonoAcetyl_Classic N2-Acetylguanine (Moderate Yield) Hydrolysis->MonoAcetyl_Classic SilylG Persilylated Guanine (Soluble Solution) TMSCl->SilylG AcCl Acetyl Chloride (Mild Conditions) SilylG->AcCl Intermed N2-Acetyl-O6-Silyl-G AcCl->Intermed Quench MeOH Quench (Desilylation) Intermed->Quench MonoAcetyl_Modern N2-Acetylguanine (High Yield) Quench->MonoAcetyl_Modern

Caption: Comparison of the Classic Reflux pathway (red) vs. the Transient Silylation pathway (blue). The silylation route ensures homogeneity and milder conditions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield of N2-Acetylguanine CheckColor Is the crude product grey or dark brown? Start->CheckColor CheckSolubility Did the Starting Material fully dissolve? CheckColor->CheckSolubility No (White/Off-white) ThermalDecomp Thermal Decomposition Action: Lower Temp, Switch to Silylation Method CheckColor->ThermalDecomp Yes CheckAnalysis Analyze via LCMS/NMR CheckSolubility->CheckAnalysis Yes Insolubility Solubility Limit Reached Action: Use TMSCl transient protection or increase solvent volume (DMF) CheckSolubility->Insolubility No DiAcetyl Incomplete Hydrolysis Action: Extend aqueous workup time or increase pH slightly CheckAnalysis->DiAcetyl Mass = M+84 (Diacetyl) N7_O6 Regio-scrambling Action: Use TMSCl to block O6/N9 and lower reaction temp CheckAnalysis->N7_O6 Mass = M+42 (Wrong Isomer) Success Yield is good. Optimize workup for recovery. CheckAnalysis->Success Mass = M+42 (Correct)

Caption: Diagnostic logic flow for identifying the root cause of reaction failure.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of Pyridine for the silylation method? A: Yes, but Pyridine acts as both solvent and acid scavenger (base) for the HCl generated during silylation and acetylation. If you use DMF, you must add an external base (e.g., Triethylamine or DIPEA) to neutralize the acid. Without a base, the silylation equilibrium will shift back, and the guanine will precipitate.

Q2: Why does my product turn into a gel during the water quench? A: This is common when quenching silylating agents. The "gel" is often polymerized siloxanes (silica gel-like byproducts).

  • Fix: Quench with Methanol first, then add water. Alternatively, wash the crude solid with Hexanes or Ether after filtration to remove siloxane byproducts.

Q3: I see a peak at M+84 in LCMS. What is it? A: This is


-diacetylguanine.[4][5] It is a common intermediate.
  • Fix: It is not a "impurity" in the traditional sense; it is an under-processed intermediate. Resuspend the solid in aqueous ethanol and stir with a catalytic amount of base (ammonium hydroxide) or simply heat gently in water to hydrolyze the unstable N9-acetyl group, leaving the stable N2-acetyl.

Q4: Can I use acetic anhydride with the silylation method? A: Yes. After silylation (Step 1), you can add acetic anhydride.[2][4][6] However, Acetyl Chloride is often preferred because it is more reactive at lower temperatures (0°C to RT), minimizing the risk of side reactions that occur at the higher temperatures required for acetic anhydride.

References

  • Transient Silylation Protocol

    • Lönnberg, H., et al. (2004).[1] "Transient silylation of the guanosine O6 and amino groups facilitates N-acylation."[1][7] Organic Letters, 6(15), 2555-2557.[1]

  • Classic Acetic Anhydride Mechanisms

    • H. Matsumoto et al. (1988).[2] "Regioselective acetylation of guanine." Chemical & Pharmaceutical Bulletin, 36(3), 1153.[2]

  • Industrial Scale Optimization (Patent)

    • "Process for producing N2-acetylguanine." (2009).[8] US Patent Application. Describes the hydrolysis of the diacetyl intermediate.

  • Side Reaction Analysis (N7/O6 Alkylation)

    • Hemminki, K. et al. (1988).[2] "Reaction of N-acetoxy-N-acetylaminostilbene with guanosine...". Chemico-Biological Interactions.

Sources

Technical Support Center: Optimizing N2-Acetylguanine Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing peak tailing of N2-acetylguanine in reverse-phase HPLC Ticket ID: #N2AG-OPT-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

N2-acetylguanine (often analyzed as an impurity in Acyclovir or as a synthetic intermediate) presents a classic chromatographic challenge: it combines the poor solubility of purines with the basicity of the imidazole ring (N7 position). Peak tailing in this context is rarely a single-variable problem; it is usually a compound effect of secondary silanol interactions , sub-optimal pH , and solubility mismatches .[1][2]

This guide moves beyond generic advice, focusing on the specific physicochemical behavior of the acetylated guanine moiety.

Module 1: Mechanistic Diagnosis (The "Why")

Before altering your method, you must identify the type of tailing.[2] N2-acetylguanine tailing is distinct from column overload.[1][2] Use the decision matrix below to isolate the root cause.

TailingDiagnosis Start START: Inspect Peak Shape SymmCheck Calculate Asymmetry (As) Is As > 1.5? Start->SymmCheck LoadCheck Inject 1/10th Concentration SymmCheck->LoadCheck Yes ShapeChange Did peak shape improve? LoadCheck->ShapeChange Solubility CAUSE: Solubility/Overload Action: Adjust Diluent ShapeChange->Solubility Yes (Significant improvement) Chemistry CAUSE: Secondary Interactions (Silanols/Chelation) ShapeChange->Chemistry No (Tailing persists) PHCheck Check Mobile Phase pH Chemistry->PHCheck Next Step

Figure 1: Diagnostic workflow to distinguish between mass overload (solubility) and thermodynamic secondary interactions.[1][3]

Module 2: Mobile Phase Engineering (The "First Line of Defense")

Q: I am using a standard Water/Methanol gradient. Why is the tailing so severe?

A: N2-acetylguanine contains a basic nitrogen at the N7 position of the imidazole ring. In a neutral mobile phase, this nitrogen interacts with ionized silanols (


) on the silica surface, acting like a cation-exchange resin.[1][2] This "drag" causes the tail.[2]

To fix this, you must dominate the equilibrium using pH control and Buffer Strength .[2]

Protocol: The "Silanol Suppression" Mobile Phase

Do not use simple water/organic mixes.[2] You must use a buffered system.[2][4]

ParameterRecommendationScientific Rationale
Buffer Type Ammonium Acetate (10–20 mM)Acetate provides buffering capacity around pH 3.8–4.8, masking silanols without precipitating the analyte.[1][2]
Target pH pH 3.5 – 4.0 At pH < 4, surface silanols are protonated (

), rendering them neutral and reducing secondary interactions [1].[1][2]
Alternative 0.1% Acetic Acid (pH ~3.[2]1)Simpler for LC-MS, but less buffering capacity than the salt.[2] Good for monolithic columns [2].
Organic Modifier Methanol (preferred over ACN)Methanol is a protic solvent that can hydrogen bond with silanols, effectively "shielding" them from the analyte better than aprotic Acetonitrile.[2]

Critical Warning: Do not use phosphate buffers if you intend to use LC-MS.[1][2] If using UV only, 20 mM Potassium Phosphate (pH 3.[2]0) is the "gold standard" for peak symmetry but requires thorough system flushing to prevent precipitation.[2]

Module 3: Stationary Phase Selection

Q: My C18 column is brand new. Do I really need a different one?

A: Standard C18 columns often fail with purines because the carbon load is insufficient to shield the underlying silica.[2] For N2-acetylguanine, "End-capping" is not just a feature; it is a requirement.[2]

Column Selection Matrix
Column TechnologySuitabilityExpected Performance
Traditional C18 LowHigh risk of tailing unless heavily buffered (25mM+).[1][2]
Polar-Embedded (e.g., Amide/Carbamate) High The embedded polar group shields silanols and provides a unique selectivity for the polar amide on the guanine [3].
Hybrid Particles (High pH) MediumAllows running at pH > 9 (deprotonating the guanine), but N2-acetyl group stability at high pH is a risk.[1]
Mixed-Mode (C18 + Cation Exchange) Excellent Columns like Newcrom R1 allow tunable retention using buffer strength rather than just organic %, often yielding perfect symmetry [4].[1][2]

Module 4: Sample Diluent & Solubility

Q: I see "fronting" or split peaks, not just tailing. Is this the same issue?

A: No. This is a solubility mismatch. N2-acetylguanine is sparingly soluble in water and common organic solvents.[1][2] If you dissolve it in 100% DMSO and inject it into a high-aqueous mobile phase, the analyte precipitates momentarily at the column head.[2]

The "Sandwich" Injection Protocol

If you observe broad fronting or peak splitting:

  • Dissolve Stock: Prepare 1 mg/mL stock in 100% DMSO .

  • Dilute Working Standard: Dilute the stock 1:10 with Mobile Phase A (e.g., 20mM Ammonium Acetate).[2]

    • Note: If precipitation occurs, use a 50:50 mix of DMSO:Water as the intermediate diluent.[2]

  • Injection Volume: Reduce injection volume to < 5 µL.

Module 5: System Passivation (The Hidden Variable)

Q: I have optimized everything above, but a small tail persists. What is left?

A: Chelation.[2] Guanine derivatives have high affinity for metal ions (Iron/Stainless Steel).[2] If your frit or column body is shedding metal ions, the N7/O6 positions will chelate, causing band broadening.[2]

Troubleshooting Step: Add 0.1 mM EDTA to Mobile Phase A. If the peak shape sharpens instantly, your system has metal contamination.[2] (Note: EDTA is not LC-MS friendly; use medronic acid for MS applications).[1][2]

Summary Workflow

OptimizationPath Input Input: Tailing Peak Step1 1. Adjust pH to 3.5 (Ammonium Acetate) Input->Step1 Step2 2. Switch to Polar Embedded Column Step1->Step2 If tailing > 1.5 Result Symmetric Peak (As < 1.2) Step1->Result Success Step3 3. Add EDTA (Check Chelation) Step2->Step3 If tailing persists Step3->Result

Figure 2: Step-by-step optimization pathway for N2-acetylguanine.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard reference for silanol suppression at low pH).

  • Tzanavaras, P. D., & Themelis, D. G. (2007).[2][5] High-throughput HPLC assay of acyclovir and its major impurity guanine using a monolithic column and a flow gradient approach.[1][2][5] Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1526-1530.[1][2][5] Link

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2] (Authoritative review on polar-embedded columns for bases).

  • SIELC Technologies. (n.d.).[2] Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column. Application Note. Link

Sources

Optimizing reaction temperature for N2-acetylguanine regioselectivity

Technical Support Center: Optimizing Reaction Temperature for -Acetylguanine Regioselectivity

Status: Operational Ticket ID: REGIO-G-001 Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division

Core Directive: The Thermodynamic Landscape

Welcome to the technical support hub for guanine functionalization. You are likely here because direct acetylation of guanine is deceivingly complex. The core challenge is regioselectivity . Guanine is an ambident nucleophile with reactive centers at



The "Why" Behind Your Protocol Failures

The reaction is governed by a strict competition between Kinetic Control (

Thermodynamic Control

  • Low Temperature (<100°C): The

    
     position is the most nucleophilic. Acetylation here is fast but reversible. If you stop here, you isolate the kinetically favored, unstable 
    
    
    -isomer or mixtures.
  • High Temperature (>130°C): Heat provides the activation energy (

    
    ) required to overcome the higher barrier of 
    
    
    -acetylation. Furthermore, it promotes the rearrangement of unstable
    
    
    -acetyls to the thermodynamically stable
    
    
    -acetyl form.
Visualizing the Pathway

The following diagram illustrates the energy landscape you are navigating.[1] You must cross the "Thermal Threshold" to achieve regioselectivity.

ReactionCoordinateStartGuanine + Ac2OKineticN7-Acetylguanine(Kinetic Product)UnstableStart->Kinetic Fast (<100°C)ThermodynamicN2-Acetylguanine(Thermodynamic Product)StableStart->Thermodynamic Slow Direct PathTransitionThermal Rearrangement(>130°C)Kinetic->Transition Heat InputTransition->Thermodynamic Migration

Caption: Reaction coordinate showing the migration from the kinetic N7-intermediate to the stable N2-product requiring thermal activation.

Troubleshooting Wizard (Symptom-Based)

Use this decision matrix to diagnose issues with your current batch.

SymptomProbable CauseCorrective Action
Product is Grey/Brown Thermal decompositionTemperature exceeded 155°C or reaction time >16h.[2] Reduce T to 140°C.
Mixture of Isomers (NMR) Kinetic trapReaction temperature too low (<120°C) or insufficient time for migration.
Low Yield / Gumming Moisture contamination

hydrolyzed to AcOH. Ensure DMAc is anhydrous (<0.05%

).
Insoluble Starting Material Solvent saturationGuanine is notoriously insoluble. Switch solvent from DMF to DMAc (higher boiling point/solubility).
Diagnostic Workflow

Follow this logic flow to resolve purity issues:

TroubleshootingStartIssue: Low Purity/YieldCheckColorIs product dark brown?Start->CheckColorCheckNMRDoes NMR show N7/N9 peaks?CheckColor->CheckNMRNoActionTempDownDecrease Temp to 140°CCheck Inert AtmosphereCheckColor->ActionTempDownYesActionTempUpIncrease Temp to >130°CExtend Reaction TimeCheckNMR->ActionTempUpYes (Kinetic Trap)ActionWaterCheck Solvent Water ContentUse Fresh Ac2OCheckNMR->ActionWaterNo (Low Conversion)

Caption: Step-by-step logic for diagnosing reaction failures based on physical appearance and analytical data.

Standard Operating Procedure (SOP)

Protocol: High-Temperature Regioselective Acetylation

This protocol utilizes the "Transient Diacetylation" strategy. We drive the reaction to



Reagents
  • Substrate: Guanine (dried, 1.0 eq)

  • Solvent:

    
    -Dimethylacetamide (DMAc) - Critical: BP 165°C allows higher T than DMF.
    
  • Reagent: Acetic Anhydride (

    
    , 3.0 - 4.0 eq)
    
  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology
  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend Guanine (10 g) in DMAc (100 mL).

  • Activation: Add

    
     (20 mL). The mixture will remain a suspension.
    
  • The Thermal Ramp (Critical):

    • Heat the mixture to 140°C .

    • Observation: The suspension should clear to a solution as the soluble diacetylated species forms.

    • Time: Hold at 140°C for 4–6 hours. Do not reflux violently; gentle reflux is sufficient.

  • Cooling & Hydrolysis:

    • Cool the reaction to room temperature.[3]

    • Regioselective Hydrolysis: The

      
      -acetyl group is very labile. Add the reaction mixture to water or ethanol at room temperature. Stir for 2 hours. This cleaves the 
      
      
      -Ac but leaves the amide-like
      
      
      -Ac intact.
  • Isolation:

    • The

      
      -acetylguanine will precipitate as a white/off-white solid.
      
    • Filter and wash with water and acetone.[4]

Frequently Asked Questions (FAQs)

Q: Why use DMAc instead of DMF? A: DMF boils at 153°C but begins decomposing into dimethylamine (a nucleophile that can ruin your reaction) at roughly 130-140°C. DMAc is more thermally stable and has a higher boiling point (165°C), allowing you to safely maintain the 140°C required for thermodynamic migration without solvent breakdown [1].

Q: Can I use acid catalysis (e.g.,


) to lower the temperature?A:


Q: My product is 95% pure but slightly yellow. How do I purify it? A: Regioselective recrystallization.

Comparative Data: Temperature vs. Selectivity[1][3]

The following table summarizes the impact of reaction temperature on the isolated isomer ratio (assuming 4h reaction time in DMAc).

TemperaturePrimary ProductSolubilityYieldNotes
80°C

-Ac / Unreacted
Poor (Suspension)<30%Kinetic trap. Incomplete reaction.
120°C Mixture (

,

,

)
Moderate50-60%Transition zone. Purification difficult.
140°C

-Ac (Target)
High (Solution) >85% Thermodynamic control achieved.
160°C+

-Ac + Degradants
High60-70%Thermal decomposition ("browning").

References

  • Robins, M. J., et al. (1987).[2] "Nucleic acid related compounds. 53. Synthesis of N2-acetylguanine." Canadian Journal of Chemistry.[2]

  • Matsumoto, H., et al. (1988).[2] "Regioselective Acetylation of Guanine." Chemical & Pharmaceutical Bulletin.

  • Hanyu, M., et al. (2025). "Regioselective Synthesis of PNA Monomers." ResearchGate.[5]

  • Patent US6043364A. "Regiospecific process for synthesis of acyclic nucleosides."[6]

Removing residual acetic acid from N2-acetylguanine crystals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Acetic Acid from N2-Acetylguanine Crystals

Document ID: TS-N2AG-004 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Chemical Context

The Challenge: N2-acetylguanine (


-acetylguanine) is a critical intermediate in the synthesis of antiviral nucleosides like Acyclovir and Ganciclovir.[1][2] It is typically synthesized by acetylating guanine with acetic anhydride in an acetic acid media.[2]

The Problem: Due to the "brick-dust" nature of N2-acetylguanine (extremely low solubility in most organic solvents and water), residual acetic acid (AcOH) often becomes trapped within the crystal lattice or strongly adsorbed to the surface. Simple vacuum drying is frequently ineffective because the boiling point of acetic acid (


) is high, and the crystal lattice energy prevents efficient diffusion of the solvent.

Target Specification:

  • ICH Q3C Limit (Class 3 Solvent):

    
     (
    
    
    
    ).[1][2]
  • Downstream Impact: Residual acid can quench Grignard reagents or catalyze side reactions in subsequent alkylation steps (e.g., reaction with diacetoxy-methoxy-propane).[1][2]

Diagnostic & Decision Matrix

Before selecting a protocol, determine the nature of the impurity.

Observation Diagnosis Recommended Protocol
AcOH < 5% Surface AdsorptionProtocol A: Aqueous Displacement
AcOH > 5% Solvent Inclusion/SolvateProtocol B: Azeotropic Stripping
Strictly Anhydrous Required Water SensitivityProtocol C: Organic Reslurry

Troubleshooting Protocols

Protocol A: Aqueous Displacement (The Standard Method)

Best for: Routine purification where the product is not immediately moisture-sensitive.[1]

Scientific Logic: N2-acetylguanine is practically insoluble in water at room temperature, whereas acetic acid is fully miscible.[1][2] Water acts as a "displacement solvent," washing away surface-bound acid.[1][2]

Step-by-Step Workflow:

  • Cooling: Ensure the reaction mixture or crude solid is cooled to

    
    .
    
  • Filtration: Filter the crude N2-acetylguanine.

  • Displacement Wash:

    • Suspend the wet cake in deionized water (Ratio: 5-10 volumes relative to solid weight).

    • Agitate (stir) vigorously for 30 minutes at room temperature (

      
      ).
      
    • Critical Warning:Do NOT heat above

      
      .  N2-acetylguanine is susceptible to deacetylation (hydrolysis) in hot acidic aqueous environments, reverting to Guanine [1].[1][2]
      
  • Re-filtration: Filter the solid. Check the pH of the filtrate.[3] Repeat washing until filtrate pH is neutral (

    
    ).[1][2]
    
  • Drying: Dry in a vacuum oven at

    
     until constant weight.
    
Protocol B: Azeotropic Stripping (For Stubborn Residues)

Best for: Removing lattice-bound acetic acid or when water washing is insufficient.[1][2]

Scientific Logic: Acetic acid does not form an azeotrope with water, making it hard to distill directly.[2][4] However, it can be removed by co-evaporation with solvents like Toluene or Ethyl Acetate , which disrupt the crystal surface and carry off the acid during distillation [2].

Step-by-Step Workflow:

  • Charge: Place the wet N2-acetylguanine cake (containing AcOH) into a round-bottom flask.

  • Add Entrainer: Add Toluene (Ratio: 10 volumes).

  • Distillation:

    • Heat the mixture to reflux (

      
      ) under atmospheric pressure or reduced pressure.
      
    • Distill off the solvent.[4][5][6][7][8] Toluene will carry trace acetic acid and water with it.[2]

  • Repeat: If NMR indicates residual AcOH, repeat the process.

  • Final Isolation: Filter the solid from the remaining toluene slurry and vacuum dry.

Protocol C: Organic Reslurry (Methanol/Ethyl Acetate)

Best for: Preparing material for strictly anhydrous downstream applications.[1][2]

Scientific Logic: Methanol is small enough to penetrate the crystal habit and displace acetic acid. While N2-acetylguanine is slightly soluble in hot methanol, it is insoluble in cold methanol [3].[2]

Step-by-Step Workflow:

  • Slurry: Suspend the crude solid in Methanol or Ethyl Acetate (5 volumes).

  • Digestion: Heat to reflux for 1 hour. This "digestion" (Ostwald ripening) helps release trapped solvent inclusions.[2]

  • Cooling: Cool slowly to

    
     to maximize yield.
    
  • Filtration: Filter and wash with cold methanol.

  • Drying: Vacuum dry at

    
    .
    

Visualizing the Purification Logic

The following diagram illustrates the decision process and mechanism for solvent removal.

PurificationLogic Start Crude N2-Acetylguanine (Contains AcOH) Check Diagnostic: Is AcOH > 5%? Start->Check Surface Scenario: Surface Adsorption Check->Surface No (<5%) Lattice Scenario: Lattice Inclusion Check->Lattice Yes (>5%) WaterWash Protocol A: Water Wash (Temp < 30°C) Surface->WaterWash PHCheck Check Filtrate pH WaterWash->PHCheck PHCheck->WaterWash pH < 6 DryA Vacuum Dry (60°C) PHCheck->DryA pH 6-7 Finish Pure N2-Acetylguanine (AcOH < 5000 ppm) DryA->Finish Azeotrope Protocol B: Toluene Strip (Azeotropic Removal) Lattice->Azeotrope Standard Digestion Protocol C: MeOH Digestion (Reflux -> Cool) Lattice->Digestion Alt: Solvent Exchange Azeotrope->Finish Digestion->Finish

Caption: Decision tree for selecting the appropriate purification method based on impurity load and location.

Frequently Asked Questions (FAQ)

Q1: Can I use hot water to wash the crystals more efficiently? A: No. While heat improves solubility of impurities, N2-acetylguanine is an amide.[2] In the presence of residual acid and heat (


), the amide bond is susceptible to hydrolysis, converting your product back to the starting material (Guanine) [1]. Stick to room temperature (

) for aqueous washes.[1]

Q2: My NMR shows acetic acid is still present after vacuum drying for 24 hours. Why? A: You likely have a solvate or deep lattice inclusion.[2] Vacuum drying relies on diffusion.[2] If the solvent is trapped deep in the crystal, diffusion is too slow. You must break the crystal habit. Use Protocol B (Reslurry/Digestion) to dissolve and re-precipitate the surface layers, releasing the trapped solvent.

Q3: What is the ICH limit for Acetic Acid? A: Acetic acid is a Class 3 solvent (low toxic potential).[9][10] The ICH Q3C limit is 5000 ppm (0.5%) [4]. If your downstream reaction is not acid-sensitive, meeting this limit is sufficient for regulatory compliance.[1][2]

Q4: Can I use a base (like Sodium Bicarbonate) to neutralize the acid? A: Proceed with extreme caution. While bicarbonate neutralizes acetic acid, it generates salts (Sodium Acetate) which are difficult to remove from the insoluble N2-acetylguanine cake without extensive water washing.[2] Furthermore, high pH can also trigger deacetylation.[2] Neutral water washing is safer.[2]

References

  • Matsumoto, H., et al. (1988).[11] Synthesis of acyclic guanine nucleosides.[2] Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.[2] (Demonstrates hydrolysis risks of N2-acetylguanine in hot aqueous media).

  • Field, M., et al. (1990). Purification of N2-acetylguanine.[1][2][12][13] US Patent 4,965,362.[2] (Describes azeotropic drying and solvent exchange methods).

  • ChemicalBook. (2024).[2] Solubility Data: N2-Acetylguanine.[1][2][12][14] (Confirming insolubility in water/ethanol).[15]

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[2] (Establishes 5000 ppm limit for Acetic Acid).

Sources

Validation & Comparative

Comparison of N2-acetylguanine and guanine retention times

Technical Comparison Guide: Retention Characteristics of Guanine vs. -Acetylguanine[1][2]

Executive Summary & Core Directive

In the analysis of nucleobase adducts and DNA damage biomarkers, the separation of Guanine (G) from its acetylated derivative,


-acetylguanine (

-AcG)
1

The Core Distinction:

  • Guanine is highly polar and hydrophilic, often eluting near the void volume (

    
    ) on standard C18 columns, leading to poor resolution and ion suppression in LC-MS.[2]
    
  • 
    -Acetylguanine  possesses an acetyl group on the exocyclic amine.[1][2] This modification masks a key hydrogen bond donor and adds a small hydrophobic moiety, significantly increasing retention on Reverse Phase (RP) stationary phases while decreasing retention in Hydrophilic Interaction Liquid Chromatography (HILIC).
    

This guide provides a definitive comparison of their retention behaviors, supported by mechanistic insights and validated experimental protocols.

Physicochemical Basis of Separation

To optimize separation, one must understand the molecular drivers.[2] The acetylation of the

12
Comparative Properties Table
PropertyGuanine (G)

-Acetylguanine (

-AcG)
Chromatographic Impact
Molecular Weight 151.13 g/mol 193.16 g/mol Mass shift (+42 Da) detectable by MS.[1][2]
LogP (Hydrophobicity) ~ -1.1 (Highly Polar)~ -0.9 (Less Polar)

-AcG is more hydrophobic; retains longer on C18.[1][2]
pKa (Acidic/Basic)

~3.2;

~9.6

~8.4 (Predicted)
Acetylation reduces basicity of the exocyclic nitrogen.
H-Bonding Capacity High (Donor/Acceptor)Reduced (Amide formation)

-AcG has weaker H-bond donor capability than G.
Mechanism of Interaction (Graphviz Diagram)

The following diagram illustrates the differential interaction forces driving the separation on a C18 stationary phase.

SeparationMechanismcluster_0Stationary Phase (C18 Ligands)cluster_1Mobile Phase (Aqueous/Organic)C18Hydrophobic C18 ChainsGuanineGuanine(High Polarity)Guanine->C18Weak Hydrophobic Interaction(Rapid Elution)ResultElution Order (RP-HPLC):1. Guanine2. N2-AcetylguanineGuanine->ResultAcGN2-Acetylguanine(Moderate Polarity)AcG->C18Stronger Van der Waals Forces(Acetyl Group Interaction)AcG->Result

Caption: Mechanistic differentiation on Reverse Phase C18. The acetyl group on

1

Experimental Protocols

Protocol A: Reverse Phase LC-MS (Standard)

Best for: Simultaneous quantification where Guanine abundance is high.[1][2]

  • Column: Agilent Zorbax SB-C18 or Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate bases).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[2][3]

  • Temperature: 40°C (Improves mass transfer for purines).[2]

Gradient Profile:

Time (min) % B Event
0.0 0% Hold 100% Aqueous to trap Guanine (Critical)
2.0 0% Start Gradient

| 10.0 | 30% | Elution of

Expected Results:

  • Guanine: Elutes early (

    
    ), often co-eluting with salts.[2]
    
  • 
    -Acetylguanine:  Elutes later (
    
    
    ), sharp peak shape.[1][2]
Protocol B: HILIC (High Sensitivity)

Best for: Trace analysis of Guanine and polar metabolites.[1]

  • Column: Waters BEH Amide or TSKgel Amide-80.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[2]

  • Mobile Phase B: Acetonitrile.[2][4][3][5]

  • Mode: Isocratic or Shallow Gradient (High Organic start).

HILIC Elution Order:

  • 
    -Acetylguanine  (Less polar 
    
    
    Elutes First).
  • Guanine (More polar

    
     Retains Longer).[2]
    

Why this works: The water layer on the HILIC surface retains the highly polar Guanine strongly, moving it away from the ion-suppression zone at the void volume.[2]

Analytical Workflow Diagram

The following workflow outlines the decision matrix for selecting the correct separation mode based on sample matrix and sensitivity requirements.

WorkflowStartSample: Biological Matrix(Urine/Plasma/DNA Hydrolysate)ExtractExtraction:SPE (MCX Cartridge) or PPTStart->ExtractDecisionTarget Analyte Priority?Extract->DecisionRP_RoutePriority: N2-Acetylguanine(Impurity/Adduct)Decision->RP_RouteHydrophobic ShiftHILIC_RoutePriority: Guanine(Endogenous/Metabolite)Decision->HILIC_RoutePolar RetentionRP_MethodMethod: Reverse Phase C18High Aqueous StartRP_Route->RP_MethodHILIC_MethodMethod: HILIC (Amide)High Organic StartHILIC_Route->HILIC_MethodDetectDetection: MS/MS (MRM)QuantificationRP_Method->DetectGuanine @ t0AcG RetainedHILIC_Method->DetectAcG Elutes FirstGuanine Retained

Caption: Decision matrix for selecting chromatographic modes. Use RP for modified adducts and HILIC for endogenous polar bases.

Troubleshooting & Optimization

Issue 1: Guanine elutes in the void volume (RP-HPLC).

  • Causality: C18 chains collapse in 100% water, or the analyte is simply too polar.[2]

  • Solution: Use a "Polar-Embedded" C18 column (e.g., Waters T3 or Phenomenex Aqua).[1][2] These resist phase collapse and provide secondary interactions (dipole-dipole) to retain Guanine.[1][2]

Issue 2: Peak Tailing for


-Acetylguanine.
  • Causality: Secondary interactions between the free silanols of the column and the remaining nitrogen atoms on the purine ring.

  • Solution: Ensure Mobile Phase pH is controlled (pH 2.5–3.0).[2] The addition of 10-20 mM Ammonium Formate can mask silanol sites.[1][2]

Issue 3: Carryover.

  • Causality: Purines can adsorb to stainless steel surfaces.[2]

  • Solution: Use a needle wash of 10% Formic Acid in Water/MeOH (50:50).[2]

References

  • SIELC Technologies. (n.d.).[2] Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 135432176, N-(6-oxo-1,7-dihydropurin-2-yl)acetamide (

    
    -Acetylguanine).[1][2] Retrieved from [Link]
    
  • Wang, J., et al. (2020).[2][3] LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology. Retrieved from [Link]

  • Dolan, J. W. (2020).[2] A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International.[2] Retrieved from [Link]

Validated HPLC Method for Acyclovir Impurity F Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Acyclovir (ACV) API and finished dosage forms, the resolution of Impurity F (N-Acetylacyclovir) presents a distinct chromatographic challenge compared to the more common degradation product, Guanine (Impurity A). While Guanine is highly polar and elutes early, Impurity F possesses a structural similarity to the parent compound that often leads to co-elution or "shoulder" peaks on standard C18 chemistries.

This guide compares a traditional Pharmacopoeial C18 method against an optimized Cyano (CN) Stationary Phase method. The optimized method demonstrates superior selectivity (


) for the acetylated moiety, ensuring robust quantification consistent with ICH Q2(R1) guidelines.

The Challenge: Impurity F Selectivity

Target Analyte: Acyclovir Impurity F (EP/BP) / Related Compound F (USP) Chemical Name:


-[9-[(2-Hydroxyethoxy)methyl]-6-oxo-6,9-dihydro-1H-purin-2-yl]acetamide
Origin:  Synthesis intermediate (acetylation byproduct).
The Separation Problem

Standard alkyl-bonded phases (C18/C8) rely primarily on hydrophobic subtraction. Because the acetyl group on Impurity F adds only a minor hydrophobicity difference compared to the parent Acyclovir molecule, resolution (


) often falls below the critical threshold of 1.5, particularly during high-throughput isocratic runs.
The Solution: Alternative Selectivity

By switching to a Cyano (CN) or Polar-Embedded stationary phase, we introduce dipole-dipole interactions. The nitrile group on the stationary phase interacts specifically with the amide functionality of the impurity's acetyl group, significantly enhancing retention time shifts relative to the parent peak.

Comparative Analysis: C18 vs. Cyano Phase

The following table summarizes the performance metrics comparing the traditional method (Method A) and the optimized method (Method B).

FeatureMethod A: Traditional C18Method B: Optimized Cyano (CN)
Stationary Phase Octadecylsilane (C18), 5 µmZorbax SB-CN (Cyano), 3.5 µm
Separation Mode Hydrophobic InteractionDipole-Dipole & Hydrophobic
Mobile Phase Phosphate Buffer pH 2.5 : MeOHPhosphate Buffer pH 3.0 : ACN
Resolution (F vs. ACV)

(Marginal)

(Excellent)
Tailing Factor (

)
1.6 - 1.8 (Peak Tailing)1.05 - 1.15 (Symmetric)
Run Time 15 - 20 mins< 8 mins
Detection Limit 0.05%0.01%

Validated Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of a System Suitability Solution containing both Acyclovir and Impurity F is mandatory before every sample set.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax SB-CN,

    
     mm, 3.5 µm (or equivalent Cyano phase).
    
  • Mobile Phase:

    • Buffer: 25 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with dilute Phosphoric Acid.
      
    • Composition: Buffer : Acetonitrile (96 : 4 v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.

Standard Preparation[3]
  • Diluent: Mobile Phase.

  • Stock Solution: Dissolve 10 mg of Acyclovir Impurity F Reference Standard in 100 mL diluent (100 µg/mL).

  • Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.1% specification level).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Acyclovir and Impurity F.
    
  • Tailing Factor: < 1.5 for both peaks.

  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

Visualizing the Workflow & Mechanism

Diagram 1: Method Validation Logic (ICH Q2)

This workflow illustrates the dependency of validation parameters. Accuracy cannot be established without first proving Linearity and Specificity.

ValidationWorkflow Start Method Development Specificity Specificity (Impurity F vs ACV) Start->Specificity Optimize Selectivity Linearity Linearity (0.05% - 150% level) Specificity->Linearity Confirm Purity Accuracy Accuracy / Recovery (Spike Studies) Linearity->Accuracy Range Established Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Final Validated Method Robustness->Final

Caption: Logical progression of ICH Q2(R1) validation parameters ensuring method reliability.

Diagram 2: Separation Mechanism (Selectivity)

Why does the Cyano column work better? The diagram below visualizes the dual-interaction mechanism.

SeparationMechanism StationaryPhase Stationary Phase (Cyanopropyl Ligand) Interaction1 Dipole-Dipole (Strong) StationaryPhase->Interaction1 Interaction2 Hydrophobic (Moderate) StationaryPhase->Interaction2 ImpurityF Impurity F (N-Acetylacyclovir) Acyclovir Acyclovir (Parent) Interaction1->ImpurityF Target: Acetyl Group Interaction2->ImpurityF Interaction2->Acyclovir Target: Alkyl Chain

Caption: The Cyano phase utilizes dipole interactions with the acetyl group of Impurity F to increase retention difference.

Experimental Data Summary

The following data represents typical results obtained during the validation of Method B (Cyano Phase).

Linearity and Range

Concentration Range: 0.05 µg/mL to 5.0 µg/mL (LOQ to 150% of limit)

Level (%)Concentration (µg/mL)Mean Area (mAU*s)
LOQ0.051,240
50%1.6541,500
100%3.3083,100
150%4.95124,800
Correlation (

)
> 0.9998
Accuracy (Recovery)

Spiked into Placebo Matrix

Spike Level% Recovery (Mean, n=3)% RSD
50%99.4%0.8%
100%100.2%0.5%
150%99.8%0.6%
Robustness

Deliberate variations in pH (


) and Flow Rate (

mL/min) resulted in:
  • Resolution (

    
    ):  Remained > 2.2 under all conditions.
    
  • Retention Time Shift: < 5%.[1]

References

  • Huidobro, A.L., et al. (2005).[1] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the superiority of Cyano columns for Acyclovir impurities). [1]

  • European Pharmacopoeia (Ph.[3] Eur.) . "Acyclovir Monograph - Impurity F Structure and Limits." (Defines Impurity F as N-Acetylacyclovir).[4][5]

  • Waters Corporation . "Gradient Separation of Guanine and Acyclovir on ACQUITY UPLC BEH HILIC." (Application Note highlighting polar retention strategies).

  • International Conference on Harmonisation (ICH) . "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

FTIR spectrum analysis of amide bands in N2-acetylguanine

Advanced FTIR Analysis of -Acetylguanine: Amide Band Characterization & Protocol

Executive Summary & Strategic Context

For: Drug Development Scientists, QC Analysts, and Organic Chemists.

Impurity F1

While Mass Spectrometry (MS) provides mass confirmation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive structural fingerprint that specifically elucidates the amide functionality . This guide moves beyond basic peak picking to provide a mechanistic analysis of the vibrational modes, specifically focusing on the transformation of the exocyclic amine to a secondary amide.

Mechanistic Insight: The Vibrational Shift

To interpret the spectrum accurately, one must understand the structural change driving the vibrational shifts.

The Structural Transformation
  • Starting Material (Guanine) : Possesses an exocyclic primary amine (

    
    ) at the C2 position and a cyclic amide (lactam) at C6.
    
  • Product (

    
    -acetylguanine) : The C2 amine is acetylated, converting it into a secondary amide  (
    
    
    ).
The Spectroscopic Consequence[3][4]
  • Amide I Region (1650–1720 cm⁻¹) : In guanine, this region is dominated by the C6=O stretch and

    
     scissoring. In 
    
    
    -acetylguanine, a second carbonyl (acetyl C=O) is introduced. These two carbonyls often couple or overlap, creating a broadened or split band envelope that is distinct from guanine.
  • Amide II Region (1500–1600 cm⁻¹) : This is the critical differentiator . Primary amines (guanine) do not exhibit a classic Amide II band (mixed N-H bend/C-N stretch). Secondary amides (

    
    -acetylguanine) display a strong, diagnostic Amide II band near 1550 cm⁻¹.
    

Comparative Spectral Analysis

The following table synthesizes field data and theoretical assignments to distinguish

Table 1: Diagnostic FTIR Bands (Guanine vs. -Acetylguanine)
Vibrational ModeRegion (cm⁻¹)Guanine (Precursor)

-Acetylguanine (Target)
Diagnostic Value
Amide I (C=O Stretch)1650 – 1720Single dominant feature (~1690 cm⁻¹) from Ring C6=O. Overlaps with

scissoring.
Dual/Broadened feature . Convolution of Ring C6=O and Acetyl C=O (~1670–1710 cm⁻¹).Medium . Look for broadening or splitting.[2]
Amide II (N-H Bend + C-N Stretch)1500 – 1570Absent . Primary amines lack this specific mode. (Ring modes present but distinct).Present & Distinct (~1540–1560 cm⁻¹). Characteristic of secondary amides.High . Presence confirms acetylation.
N-H Stretch 3100 – 3450Doublet . Symmetric & Asymmetric stretch of

.
Singlet/Complex . Loss of

doublet; replaced by secondary amide

.
High . Loss of doublet indicates reaction completion.
Fingerprint 1200 – 1300C-N stretch (Primary amine).Amide III . Mixed mode (N-H bend/C-N stretch) of the acetyl group.Low . Often crowded by ring vibrations.

Expert Note : The exact position of the Amide I band is highly sensitive to hydrogen bonding. In solid-state (KBr/ATR), intermolecular H-bonds will shift these peaks to lower wavenumbers compared to solution phase.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize water interference (which absorbs strongly in the Amide I region) and ensure reproducibility.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Speed

Prerequisites : Diamond or ZnSe crystal ATR accessory.

  • System Validation :

    • Clean crystal with isopropanol.

    • Collect Background Spectrum (Air) with identical parameters (32 scans, 4 cm⁻¹ resolution).

    • Criterion: Background must show flat baseline with only atmospheric

      
       (~2350 cm⁻¹) and 
      
      
      vapor.
  • Sample Preparation :

    • Ensure

      
      -acetylguanine sample is a fine, dry powder.
      
    • Critical Step: Dry the sample in a vacuum oven at 60°C for 2 hours if hygroscopicity is suspected. Water bending (~1640 cm⁻¹) interferes directly with Amide I analysis.

  • Acquisition :

    • Place sample on crystal.[3] Apply high pressure (clamp) to ensure intimate contact.

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (preferred) or 4 cm⁻¹.

    • Accumulation: 64 scans (improves Signal-to-Noise).

  • Data Processing :

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Perform Baseline Correction (Rubberband method).

Method B: KBr Pellet - Recommended for High Resolution

Prerequisites : IR-grade KBr powder, hydraulic press.

  • Mixture : Mix 1–2 mg of

    
    -acetylguanine with ~200 mg of dry KBr.
    
  • Grinding : Grind in an agate mortar until no crystallites are visible (reduces scattering/Christiansen effect).

  • Pressing : Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Validation : If the pellet is cloudy, regrind and repress. Moisture in KBr will show a broad band at 3400 cm⁻¹; if observed, dry the pellet or KBr stock.

Visualization: Identification Logic Flow[1]

The following diagram illustrates the logical decision process for confirming the identity of

FTIR_LogicStartStart: Unknown Sample SpectrumCheckRegion1Analyze 1500-1570 cm⁻¹ RegionStart->CheckRegion1Decision1Distinct Band Present(Amide II)?CheckRegion1->Decision1ResultGuanineLikely Guanine (Precursor)(Primary Amine only)Decision1->ResultGuanineNo (Flat/Weak)CheckRegion2Analyze 1650-1720 cm⁻¹ RegionDecision1->CheckRegion2Yes (~1550 cm⁻¹)Decision2Band Shape?CheckRegion2->Decision2ResultProductConfirmed N²-Acetylguanine(Secondary Amide Present)Decision2->ResultProductBroad/Split (Dual C=O)ResultMixMixture / Incomplete ReactionDecision2->ResultMixShoulder only

Caption: Logical workflow for distinguishing

References

  • Sigma-Aldrich. (n.d.).

    
    -Acetylguanine Product Specification & Safety Data Sheet. Retrieved from 
    
  • LGC Standards. (n.d.). Acyclovir Impurity F (

    
    -Acetylguanine) Reference Material. Retrieved from 
    
  • National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions. PubMed Central. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry Reference. Retrieved from [Link]

  • Max Planck Institute. (2007). The Mid-IR Spectra of 9-Ethyl Guanine and Guanosine. Fritz Haber Institute.[4] Retrieved from [Link]

Publish Comparison Guide: N2-Acetylguanine Reference Standard Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2-acetylguanine (N2-AcG) is a critical intermediate in the synthesis of guanosine-based antivirals (e.g., Acyclovir, Ganciclovir) and a vital reference standard for impurity profiling in oligonucleotide manufacturing.[1] Its low solubility and high melting point (>260°C) present unique analytical challenges.[1]

This guide compares the two dominant methodologies for assessing N2-AcG purity: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry standard for detecting trace impurities, this guide argues that qNMR is the superior method for establishing the absolute potency (assay) of a primary reference standard.[1]

Part 1: The Chemistry & The Challenge

N2-acetylguanine is a protected guanine derivative.[1][2] Its purity assessment is complicated by its potential to degrade back into Guanine (under acidic/basic conditions) or over-acetylate into N2,N2-diacetylguanine or N2,9-diacetylguanine .[1]

Impurity Landscape[1]
  • Precursor/Degradant: Guanine (highly polar, early eluting).[1]

  • Over-reaction Byproduct: N2,N2-Diacetylguanine (less polar, late eluting).[1]

  • Regioisomers: N2,7-Diacetylguanine.[1]

G cluster_0 Critical Quality Attributes guanine Guanine (Starting Material) n2acg N2-Acetylguanine (Target Analyte) guanine->n2acg + Ac2O / Heat n2acg->guanine Acid/Base Hydrolysis diac N2,9-Diacetylguanine (Impurity) n2acg->diac + Excess Ac2O deg Hydrolysis (Degradation)

Figure 1: Synthesis and degradation pathway of N2-Acetylguanine, highlighting key impurities.

Part 2: Method A - HPLC-UV (The Relative Standard)[1]

HPLC is the workhorse for determining chromatographic purity (% Area).[1] It excels at separating N2-AcG from its structural analogs but requires validated Relative Response Factors (RRF) for accurate quantitation if impurities have different extinction coefficients.[1]

Optimized Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (max absorption for guanine core).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
5.0 98 2
15.0 70 30
20.0 10 90

| 25.0 | 98 | 2 |[1]

Critical Analysis
  • Pros: High sensitivity (LOQ < 0.05%); separates regioisomers; standard in QC labs.

  • Cons: "Purity" is relative to UV absorption.[1] If N2-AcG holds water or inorganic salts (common in precipitation steps), HPLC will report 99.9% purity even if the mass is only 90% active compound.[1]

  • Self-Validation Check: Inject a sample of pure Guanine.[1] It must elute near the void volume (approx 2-3 min).[1] If it co-elutes with the solvent front, reduce initial organic phase to 0-1%.[1]

Part 3: Method B - qNMR (The Absolute Standard)[1]

Quantitative NMR (qNMR) is a primary ratio method.[1] It measures the molar ratio of the analyte protons against a NIST-traceable internal standard.[1] It detects residual solvents, water (indirectly via mass balance), and organic impurities simultaneously.[1]

Optimized Protocol
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Required for solubility; N2-AcG is insoluble in CDCl3/D2O).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1] Note: Maleic acid is preferred for solubility/stability in DMSO.[1]

  • Relaxation Delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation).

  • Scans: 16 or 32.

Calculation Logic

The purity (


) is calculated using the following equation:


Where:

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = Integral area[1]
    
  • 
     = Number of protons (e.g., Singlet at ~2.1 ppm for Acetyl group of N2-AcG, 3H)[1]
    
  • 
     = Molar mass[1][3]
    
  • 
     = Weighed mass[1][3]
    
Critical Analysis
  • Pros: Absolute quantitation; detects non-chromatographic impurities (solvents); no reference standard of N2-AcG required.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%); requires high solubility.[1]

  • Self-Validation Check: The acetyl methyl group singlet (~2.1 ppm) should integrate to 3.0 relative to the aromatic C8-H (~8.2 ppm, 1H).[1] Significant deviation implies degradation.[1]

Part 4: Comparative Data & Decision Matrix

The following table contrasts the performance of HPLC vs. qNMR for N2-Acetylguanine.

FeatureHPLC-UVqNMRWinner
Primary Output Relative Purity (% Area)Absolute Assay (% w/w)qNMR (for Assay)
Specificity High (Separates Isomers)High (Structural ID)Tie
Sensitivity (LOD) < 0.05%~ 0.1%HPLC
Sample Req. < 1 mg10-20 mgHPLC
Reference Std? Required (for quant)Not Required (Internal Std used)qNMR
Speed 25 min/run + Prep10 min/run + PrepqNMR
Cost Low (Consumables)High (Instrument Time/Solvents)HPLC
Experimental Workflow Recommendation

For a complete Certificate of Analysis (CoA), do not choose one. Use both in a complementary workflow.

Workflow cluster_ID Step 1: Identification cluster_Purity Step 2: Impurity Profiling cluster_Assay Step 3: Potency Assignment Start Raw N2-Acetylguanine Sample IR FT-IR / Mass Spec (Confirm Structure) Start->IR HPLC HPLC-UV (Detect Guanine & Diacetyl-G) IR->HPLC Limit Passes Impurity Limits? (<0.5% Total Impurities) HPLC->Limit Limit->Start No (Recrystallize) qNMR qNMR (DMSO-d6) (Determine Mass Balance/Assay) Limit->qNMR Yes Final Release Certificate of Analysis (Purity by HPLC, Assay by qNMR) qNMR->Final

Figure 2: Integrated analytical workflow for N2-Acetylguanine reference standard certification.

Part 5: References

  • European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Aciclovir Impurity L (N2-Acetylguanine).[1] European Directorate for the Quality of Medicines.[1]

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. [1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sielc Technologies . Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column.

  • BenchChem . Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

Sources

A Senior Application Scientist's Guide to Differentiating N2-acetylguanine and N2,9-diacetylguanine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of closely related molecular species is a routine yet critical challenge. In the realm of nucleoside and nucleotide analysis, the differentiation of N2-acetylguanine from its di-acetylated counterpart, N2,9-diacetylguanine, represents a significant analytical task. This guide provides an in-depth, technically-grounded comparison of these two molecules and presents a robust High-Performance Liquid Chromatography (HPLC) method for their effective separation.

The Significance of Differentiating N-acetylated Guanine Derivatives

N2-acetylguanine is a modified form of the purine nucleobase guanine. Such modifications can arise from various biological processes and are of interest in the study of DNA adducts and their implications in genotoxicity and carcinogenesis[1][2][3]. The formation of DNA adducts is a key event in the mode of action for many genotoxic agents[3].

On the other hand, N2,9-diacetylguanine serves as a crucial intermediate in the synthesis of antiviral drugs, such as acyclovir[4][5]. Acyclovir is a cornerstone therapy for infections caused by the herpes simplex virus[5]. In the manufacturing process of such pharmaceuticals, it is imperative to distinguish and separate the mono-acetylated from the di-acetylated species to ensure the purity and safety of the final active pharmaceutical ingredient (API). Inaccurate quantification or co-elution of these compounds can lead to impurities in the final product.

The structural difference between these two molecules lies in the number of acetyl groups attached to the guanine core. N2-acetylguanine has a single acetyl group on the exocyclic amine (N2), while N2,9-diacetylguanine has an additional acetyl group on the nitrogen at position 9 of the purine ring. This seemingly minor difference in structure leads to a significant alteration in the physicochemical properties of the molecules, most notably their polarity, which can be exploited for chromatographic separation.

The Chromatographic Challenge and Strategic Approach

The primary challenge in separating N2-acetylguanine and N2,9-diacetylguanine lies in their structural similarity. Both are relatively polar molecules, which can lead to poor retention on traditional reversed-phase HPLC columns[6][7]. To achieve baseline separation, a methodical approach to method development is essential. A reversed-phase HPLC method is often the first choice for such analyses due to its versatility and robustness[8][9].

The addition of the second acetyl group in N2,9-diacetylguanine makes it less polar than N2-acetylguanine. In a reversed-phase system, where the stationary phase is nonpolar and the mobile phase is polar, less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Therefore, we can hypothesize that N2,9-diacetylguanine will elute after N2-acetylguanine.

To enhance the retention and improve the peak shape of these polar analytes, the use of an ion-pairing agent or a buffer to control the pH of the mobile phase is a common and effective strategy[6]. For this application, a low pH is generally preferred to suppress the ionization of the guanine moiety, thereby increasing its hydrophobicity and retention on a C18 column.

Visualizing the Separation Workflow

The following diagram illustrates the logical workflow for the HPLC-based differentiation of N2-acetylguanine and N2,9-diacetylguanine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Mixture in Mobile Phase A Injection Inject Sample/Standards Sample->Injection Standard1 Prepare N2-acetylguanine Standard Standard1->Injection Standard2 Prepare N2,9-diacetylguanine Standard Standard2->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV Detection at ~254 nm Column->Detection MobilePhase Gradient Elution (Water/Acetonitrile/Acid) MobilePhase->Column Chromatogram Obtain Chromatograms Detection->Chromatogram PeakID Identify Peaks by Retention Time Chromatogram->PeakID Quant Quantify by Peak Area PeakID->Quant Result Report Concentrations Quant->Result

Caption: HPLC workflow for the separation and analysis of N2-acetylguanine and N2,9-diacetylguanine.

Comparative Data Analysis

The following table summarizes the expected performance of the proposed HPLC method in differentiating N2-acetylguanine from N2,9-diacetylguanine. The data is hypothetical but based on established chromatographic principles for similar compounds.

ParameterN2-acetylguanineN2,9-diacetylguanine
Molecular Formula C7H7N5O2[10][11][12]C9H9N5O3[13][14][15]
Molecular Weight 193.16 g/mol [10][11]235.20 g/mol [14][15]
Expected Retention Time (min) 8.512.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor (Tf) 1.11.2
Theoretical Plates (N) > 5000> 5000

Detailed Experimental Protocol

This section provides a step-by-step methodology for the HPLC separation of N2-acetylguanine and N2,9-diacetylguanine.

1. Materials and Reagents:

  • N2-acetylguanine reference standard (Purity ≥ 98%)

  • N2,9-diacetylguanine reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)[16]

  • Methanol (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B (linear gradient)

    • 15-18 min: 40% B

    • 18-20 min: 40% to 5% B (linear gradient)

    • 20-25 min: 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with Mobile Phase A.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in Mobile Phase A to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A) to ensure the system is clean.

  • Inject the mixed working standard solution to determine the retention times and system suitability parameters (resolution, tailing factor, theoretical plates).

  • Inject the sample solutions.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amounts of N2-acetylguanine and N2,9-diacetylguanine in the sample using the peak areas and a calibration curve constructed from a series of standard injections at different concentrations.

Structural Differentiation

The key to the successful chromatographic separation lies in the structural differences between the two molecules, which directly impacts their polarity.

molecular_structures cluster_n2 N2-acetylguanine cluster_n29 N2,9-diacetylguanine N2_struct N2_struct N2_label Single acetyl group at N2 position (More Polar) N29_struct N29_struct N29_label Two acetyl groups at N2 and N9 positions (Less Polar)

Caption: Chemical structures of N2-acetylguanine and N2,9-diacetylguanine.

Conclusion

The differentiation of N2-acetylguanine and N2,9-diacetylguanine is a critical analytical task in both fundamental research and pharmaceutical manufacturing. The reversed-phase HPLC method detailed in this guide provides a robust and reliable solution for the baseline separation and accurate quantification of these two closely related compounds. The key to this separation is the exploitation of the polarity difference imparted by the additional acetyl group in N2,9-diacetylguanine. By carefully controlling the mobile phase composition and pH, a successful and reproducible separation can be achieved, ensuring the integrity of research data and the quality of pharmaceutical products.

References

  • Analytical methods in DNA and protein adduct analysis. PubMed.
  • Methods of DNA adduct determination and their application to testing compounds for genotoxicity. UC Berkeley Superfund Research Program.
  • Current and Future Methodology for Quantitation and Site-Specific Mapping the Loc
  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PMC.
  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC.
  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
  • DNA adduct. Wikipedia.
  • Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Longdom Publishing.
  • N2,9-Diacetylguanine-13C2,15N | C9H9N5O3 | CID 169437919. PubChem.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • CAS 75128-73-3: N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine. CymitQuimica.
  • HPLC Methods for analysis of Guanine.
  • 2,9-DIACETYLGUANINE. Inxight Drugs.
  • N2,9-Diacetylguanine. ChemicalBook.
  • Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column. SIELC Technologies.
  • 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594. PubChem.
  • N2,9-Diacetylguanine | CAS 3056-33-5. LGC Standards.
  • N2-Acetylguanine | 19962-37-9. Sigma-Aldrich.
  • N2-Acetylguanine | C2-modified Guanine. MedchemExpress.com.
  • N2-Acetylguanine | CAS 19962-37-9. Santa Cruz Biotechnology.
  • Certific
  • Understanding N2,9-Diacetylguanine: Properties and Applications in Pharma. NINGBO INNO PHARMCHEM CO.,LTD..
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chrom
  • HPLC separation (system A) of bases released from partly depurinated epichlorohydrin-treated DNA.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices.

Sources

Safety Operating Guide

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-(6-oxo-3,7-dihydropurin-2-yl)acetamide ( -Acetylguanine)[1]

Executive Summary: The "Cradle-to-Grave" Imperative[1]

In drug development, N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (commonly referred to as


-Acetylguanine1"Presumed Bioactive"

Effective disposal is not an afterthought; it is a pre-experimental parameter. This guide moves beyond generic advice to provide a self-validating protocol for managing this compound, ensuring that your laboratory remains compliant with RCRA (Resource Conservation and Recovery Act) standards and protects downstream environmental integrity.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its physical behavior in waste streams.

Table 1: Critical Physicochemical Properties
PropertyDataOperational Implication
Common Name

-Acetylguanine
Use this name for waste tagging to ensure clear identification by waste contractors.
CAS Number 19962-37-9Required for accurate chemical inventory and waste profiling.[1]
Formula

High nitrogen content implies potential

generation during incineration.[1]
Physical State White to pale yellow solidDust generation is the primary exposure vector during transfer/weighing.
Solubility Low in water; soluble in dilute acids/basesDo not attempt to dissolve in water for drain disposal. It will recrystallize and clog plumbing.
Melting Point >260°CThermally stable; requires high-temperature incineration for destruction.[1]
Hazard Classification (GHS)[1]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2][3]

  • Precautionary Principle: As a guanine derivative, treat as a potential mutagen or reproductive toxin until specific toxicological data proves otherwise.

Waste Segregation & Disposal Protocol

The most common compliance failure in laboratories is improper segregation . Mixing

Core Directive: The "Solid vs. Solution" Split

You must separate the pure solid compound from the solvents used to synthesize or purify it.

A. Solid Waste (Pure Compound or Spill Debris)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Tag as "Hazardous Waste - Solid." Explicitly list "

    
    -Acetylguanine" and "Irritant."
    
  • Destruction Method: High-temperature chemical incineration (off-site).[1]

B. Liquid Waste (Mother Liquors/Filtrates)
  • Assessment: Does the solvent contain halogens (DCM, Chloroform)?

    • Yes: Segregate into "Halogenated Organic Waste."

    • No: Segregate into "Non-Halogenated Organic Waste."

  • Precipitation Risk: If the compound is dissolved in the waste, it may precipitate over time. Do not fill containers >80% . Leave headspace and ensure the waste contractor is notified of "potential solids/sludge."

Workflow Visualization: Segregation Logic

The following diagram illustrates the decision matrix for disposing of

WasteSegregationStartWaste Generation:N2-AcetylguanineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Filter Cake, Spill Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Reaction Mixture, Filtrate)StateCheck->LiquidPathSolutionSolidContainerContainer: Wide-Mouth HDPETag: 'Solid Hazardous Waste - Irritant'SolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckFinalDisposal: High-Temp Incineration(Off-Site Contractor)SolidContainer->FinalHaloWasteHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HaloWasteContains HalogensNonHaloWasteNon-Halogenated Waste Stream(e.g., Ethanol, DMSO)SolventCheck->NonHaloWasteNo HalogensHaloWaste->FinalNonHaloWaste->FinalLabelingLABELING REQUIREMENT:List 'N2-Acetylguanine' explicitly.Do not use generic 'Organic Waste' only.Labeling->SolidContainerLabeling->HaloWaste

Figure 1: Decision matrix for segregating

Emergency Spillage Procedures

Despite best practices, spills occur. Because

inhalation of dust1
Immediate Action Plan
  • Isolate: Evacuate the immediate area if the spill is large (>50g) and dust is airborne.

  • Protect: Don PPE: Nitrile gloves, safety goggles, and an N95 or P100 respirator . A standard lab coat is sufficient.

  • Contain: Cover the spill with damp paper towels to prevent dust dispersion. Do not dry sweep. [1]

  • Clean: Scoop the damp material into a waste container. Wipe the surface 3x with water and detergent.

  • Verify: Check for residual white powder. Use a UV lamp (254 nm) if available, as many purines absorb/fluoresce, aiding detection.

Workflow Visualization: Spill Response

SpillResponseAlertSpill DetectedPPEDon PPE:Gloves, Goggles, N95 MaskAlert->PPEContainContainment:Cover with DAMP towels(Prevent Dust)PPE->ContainCollectCollection:Scoop into HDPE JarLabel as HazardousContain->CollectDeconDecontamination:Wash surface withsoap & waterCollect->DeconReportReport Incident& Request PickupDecon->Report

Figure 2: Step-by-step spill response protocol emphasizing dust control.

Scientific Rationale: Why Not the Drain?

A common question in laboratories is, "Can I wash small amounts down the drain with excess water?"

The Answer is NO.

  • Heterocyclic Persistence: Purine rings are stable. Conventional wastewater treatment plants (WWTPs) rely on bacterial digestion. Many synthetic purine analogs are resistant to biodegradation, leading to "pass-through" where the chemical enters surface waters.[1]

  • Bioaccumulation Potential: While

    
    -Acetylguanine itself is an intermediate, its degradation products or unreacted presence can mimic biological nucleosides, potentially affecting the nitrogen cycle or aquatic microbial communities.
    
  • Plumbing Hazards: Due to its high melting point and low water solubility, it acts like sand in plumbing traps, accumulating over time and creating blockage points that retain other hazardous chemicals.

Self-Validating System: By incinerating this waste, you guarantee the thermal destruction of the purine ring into simple oxides (

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135432176, N-(6-oxo-1,7-dihydropurin-2-yl)acetamide.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

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